Tos-PEG2-C2-Boc
Description
Structure
3D Structure
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O7S/c1-15-5-7-16(8-6-15)26(20,21)24-14-13-23-12-11-22-10-9-17(19)25-18(2,3)4/h5-8H,9-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHTXRBMNTZSMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Architecture of Tos-PEG2-C2-Boc: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the structure, properties, and application of the bifunctional linker, Tos-PEG2-C2-Boc. Designed for researchers, scientists, and professionals in the field of drug development, this document delves into the molecular intricacies of this PROTAC (Proteolysis Targeting Chimera) linker, offering a foundational understanding for its strategic implementation in the synthesis of targeted protein degraders.
Deciphering the Structure of this compound
This compound is a heterobifunctional linker molecule integral to the construction of PROTACs. Its name delineates its constituent chemical moieties, which are linearly connected to form a versatile chemical tool. The most widely accepted structure for this compound, often referred to interchangeably as Tos-PEG2-NH-Boc, consists of four key components:
-
Tos (Tosyl Group): A p-toluenesulfonyl group (CH₃C₆H₄SO₂-). This functional group is an excellent leaving group, making one end of the linker reactive towards nucleophiles such as amines or hydroxyl groups present on a target protein ligand.[1][2]
-
PEG2 (Polyethylene Glycol, 2 units): A short polyethylene glycol chain (-O-CH₂-CH₂-O-CH₂-CH₂-). The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
-
C2 (Ethylamine Linker): A two-carbon (ethyl) chain with a nitrogen atom. This spacer connects the PEG linker to the Boc-protected amine.
-
Boc (tert-butoxycarbonyl Group): A tert-butoxycarbonyl group ((CH₃)₃C-O-C(=O)-). This is a widely used protecting group for amines.[3] In the context of this compound, it masks a primary amine, which, upon deprotection, can be coupled to an E3 ligase ligand.
The sequential arrangement of these components results in a molecule with distinct functionalities at each terminus, enabling the stepwise and controlled conjugation of two different ligands.
Quantitative Data Summary
The physicochemical properties of this compound (also known as Tos-PEG2-NH-Boc) are crucial for its application in chemical synthesis. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 192132-77-7 | |
| Molecular Formula | C₁₆H₂₅NO₆S | |
| Molecular Weight | 359.44 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | DMSO: ≥ 250 mg/mL (695.53 mM) | |
| Storage | Powder: -20°C for 3 years | |
| In solvent: -80°C for 6 months |
Experimental Protocol: Application in PROTAC Synthesis
This compound is primarily utilized as a linker in the modular synthesis of PROTACs. The following is a generalized experimental protocol outlining its use.
Objective: To synthesize a PROTAC molecule by sequentially conjugating a target protein ligand (Ligand A) and an E3 ligase ligand (Ligand B) using the this compound linker.
Materials:
-
This compound
-
Ligand A with a nucleophilic group (e.g., -NH₂, -OH, -SH)
-
Ligand B with a carboxylic acid or other group suitable for amide bond formation
-
Appropriate solvents (e.g., DMF, DMSO)
-
Base (e.g., DIPEA, K₂CO₃)
-
Deprotection reagent (e.g., TFA in DCM)
-
Peptide coupling reagents (e.g., HATU, HOBt)
Procedure:
-
Conjugation of Ligand A:
-
Dissolve Ligand A and a slight molar excess of this compound in an anhydrous aprotic solvent like DMF.
-
Add a suitable base (e.g., K₂CO₃ or DIPEA) to facilitate the nucleophilic substitution reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS). The nucleophilic group on Ligand A will displace the tosyl group.
-
Upon completion, the product (Ligand A-PEG2-C2-Boc) is isolated and purified using standard techniques like column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified Ligand A-PEG2-C2-Boc in a suitable solvent such as dichloromethane (DCM).
-
Add a deprotection reagent, typically trifluoroacetic acid (TFA), and stir at room temperature.
-
Monitor the reaction for the removal of the Boc group, which reveals a primary amine.
-
Once the reaction is complete, the solvent and excess TFA are removed under reduced pressure to yield the amine salt (Ligand A-PEG2-C2-NH₂).
-
-
Conjugation of Ligand B:
-
In a separate reaction vessel, activate the carboxylic acid group of Ligand B using peptide coupling reagents (e.g., HATU/DIPEA).
-
Add the deprotected Ligand A-PEG2-C2-NH₂ to the activated Ligand B.
-
Allow the reaction to proceed until the formation of the final PROTAC molecule (Ligand A-PEG2-C2-Ligand B) is complete.
-
The final PROTAC is then purified by preparative HPLC.
-
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
PROTAC Synthesis Workflow
Caption: Generalized workflow for PROTAC synthesis using this compound.
References
The Pivotal Role of PEG Linkers in PROTAC Efficacy: A Technical Guide to Mechanism and Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven pharmacology that harnesses the cell's own ubiquitin-proteasome system (UPS) for targeted protein degradation.[1][2] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design.[3][4] Far from being a simple spacer, the PEG linker is a critical determinant of a PROTAC's success, profoundly influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex, which is the linchpin of PROTAC-mediated protein degradation.[2][5] This in-depth technical guide elucidates the multifaceted mechanism of action of PEG-based PROTAC linkers, providing a comprehensive overview of their function, quantitative data on their impact, detailed experimental protocols for their characterization, and visual diagrams of key processes to empower the rational design of next-generation protein degraders.
The Core Mechanism: How PEG-Based PROTACs Hijack the UPS
The fundamental action of a PROTAC is to serve as a molecular bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase.[6][7] This proximity facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to the target protein.[8] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6][7] The PROTAC molecule, upon degradation of the target, is released and can engage in further catalytic cycles of degradation.[1]
The PEG linker is central to this mechanism, influencing several key stages:
-
Ternary Complex Formation: The length, flexibility, and composition of the linker are paramount in enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5] An optimal linker geometry is essential for presenting the POI to the E3 ligase in a manner conducive to ubiquitination.[5]
-
Physicochemical Properties: PROTACs are often large molecules with high molecular weight and lipophilicity, which can lead to poor solubility and cell permeability.[3] PEG linkers, with their repeating ethylene glycol units, impart hydrophilicity, which can significantly improve the aqueous solubility of the PROTAC molecule.[3][9]
-
Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can impede passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations.[3] This "chameleon effect" can shield the polar surface area of the PROTAC, presenting a more hydrophobic face to the lipid bilayer and facilitating cell entry.[3]
Below is a diagram illustrating the PROTAC-mediated protein degradation pathway.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a critical parameter that must be empirically optimized for each new PROTAC system. A linker that is too short may cause steric clashes between the POI and the E3 ligase, preventing ternary complex formation. Conversely, an excessively long linker can lead to a non-productive ternary complex where the ubiquitination sites on the POI are not accessible.[6] The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.
Table 1: Impact of PEG Linker Length on Degradation of Estrogen Receptor α (ERα) [5]
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) in MCF-7 cells | Dmax (%) in MCF-7 cells |
| PROTAC 1 | Alkyl | 12 | >1000 | <20 |
| PROTAC 2 | PEG | 13 | ~500 | ~60 |
| PROTAC 3 | PEG | 16 | ~100 | >90 |
| PROTAC 4 | PEG | 19 | ~250 | ~80 |
| PROTAC 5 | PEG | 21 | >500 | <50 |
Table 2: Impact of PEG Linker Length on Degradation of TANK-binding kinase 1 (TBK1) [5]
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1-PROTAC 1 | Alkyl/Ether | <12 | No degradation | - |
| TBK1-PROTAC 2 | PEG | 14 | ~100 | >80 |
| TBK1-PROTAC 3 | PEG | 17 | ~50 | >90 |
| TBK1-PROTAC 4 | PEG | 20 | ~150 | ~70 |
Table 3: Impact of PEG Linker Length on Degradation of BRD4 [10]
| PROTAC | Linker Composition | Linker Length (PEG units) | DC50 (µM) in H661 cells |
| BRD4-PROTAC 1 | PEG | 0 | <0.5 |
| BRD4-PROTAC 2 | PEG | 1 | >5 |
| BRD4-PROTAC 3 | PEG | 2 | >5 |
| BRD4-PROTAC 4 | PEG | 4 | <0.5 |
| BRD4-PROTAC 5 | PEG | 5 | <0.5 |
The logical relationship between linker properties and PROTAC function is summarized in the diagram below.
Caption: Logical relationship of linker properties to PROTAC function.
Experimental Protocols for Characterizing PEG-Based PROTACs
A systematic evaluation of a PROTAC's mechanism of action requires a suite of biophysical and cell-based assays. The following section provides detailed methodologies for key experiments.
A typical experimental workflow for the design and evaluation of PROTACs is illustrated below.
Caption: A typical workflow for the design and evaluation of PROTACs.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize the formation and stability of this complex.
SPR measures the binding kinetics and affinity of the interactions between the PROTAC, the POI, and the E3 ligase in real-time.
-
Objective: To determine the binding affinities (KD) of the binary (PROTAC-POI, PROTAC-E3 ligase) and ternary complexes, and to calculate the cooperativity factor (α).
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Purified, biotinylated E3 ligase (e.g., VHL complex)
-
Purified POI
-
PROTAC of interest
-
SPR running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4)[8]
-
-
-
Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin (SA) sensor chip to a level of approximately 100 response units (RU).
-
Binary Interaction (PROTAC to E3 Ligase):
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the E3 ligase-immobilized surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface if necessary.
-
Fit the data to a 1:1 binding model to determine the KD.
-
-
Ternary Interaction:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and a serial dilution of the PROTAC in running buffer.
-
Inject these solutions over the E3 ligase-immobilized surface.
-
Monitor the association and dissociation phases.
-
Fit the data to determine the KD of the ternary complex.
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the KD of the binary interaction (PROTAC to E3 ligase) to the KD of the ternary complex formation. An α > 1 indicates positive cooperativity.
-
TR-FRET is a proximity-based assay that can be used to measure the formation of the ternary complex in solution.
-
Objective: To quantify the formation of the POI-PROTAC-E3 ligase complex.
-
Materials:
-
Tagged POI (e.g., GST-tagged) and tagged E3 ligase (e.g., His-tagged)
-
Lanthanide-labeled antibody against one tag (donor, e.g., Tb-anti-GST)
-
Fluorescently-labeled antibody against the other tag (acceptor, e.g., AF488-anti-His)
-
PROTAC of interest
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5)
-
Microplate reader capable of TR-FRET measurements
-
-
-
Reagent Preparation: Prepare solutions of the tagged proteins, antibodies, and a serial dilution of the PROTAC in assay buffer.
-
Assay Setup: In a microplate, add the GST-POI, His-E3 ligase, Tb-anti-GST antibody, AF488-anti-His antibody, and the PROTAC dilution series. Final concentrations to be optimized, but a starting point could be: 2 nM GST-POI, 8 nM His-E3 ligase, 2 nM Tb-anti-GST, and 4 nM AF488-anti-His.[12]
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 180 minutes) to allow for complex formation and signal stabilization.[12]
-
Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). A bell-shaped curve is typically observed when plotting the TR-FRET ratio against the PROTAC concentration, indicative of the "hook effect".
-
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.
-
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the binary and ternary complex formations.
-
Materials:
-
Isothermal titration calorimeter
-
Purified POI and E3 ligase
-
PROTAC of interest
-
Dialysis buffer (ensure identical buffer for all components, e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
-
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution. Typical concentrations are 5-50 µM in the cell and 50-500 µM in the syringe.[14]
-
Binary Titration (PROTAC into E3 Ligase):
-
Load the E3 ligase solution into the sample cell.
-
Load the PROTAC solution into the injection syringe.
-
Perform a series of injections and record the heat changes.
-
Fit the data to a single-site binding model to determine the thermodynamic parameters.
-
-
Ternary Titration:
-
Load the E3 ligase solution pre-saturated with the POI into the sample cell.
-
Load the PROTAC solution into the syringe.
-
Perform the titration and analyze the data to characterize the ternary complex formation.
-
-
Cooperativity Analysis: Compare the binding affinities from the binary and ternary titrations to determine cooperativity.
-
BLI is an optical biosensing technique that measures biomolecular interactions in real-time.
-
Objective: To measure the kinetics of ternary complex formation.
-
Materials:
-
BLI instrument (e.g., Octet)
-
Streptavidin (SA) coated biosensors
-
Biotinylated E3 ligase
-
Purified POI
-
PROTAC of interest
-
Assay buffer
-
-
Procedure: [8]
-
Baseline: Equilibrate the SA biosensors in assay buffer.
-
Immobilization: Load the biotinylated E3 ligase onto the biosensors.
-
Association: Move the biosensors into wells containing a fixed concentration of the POI and varying concentrations of the PROTAC. Measure the association for a defined period (e.g., 300 seconds).[8]
-
Dissociation: Move the biosensors back into buffer-containing wells and measure the dissociation for a defined period (e.g., 600 seconds).[8]
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (kon, koff) and the binding affinity (KD).
-
In Vitro Ubiquitination Assay
This biochemical assay directly measures the ability of a PROTAC to induce the ubiquitination of the target protein.
-
Objective: To visualize the polyubiquitination of the POI in the presence of the PROTAC.
-
Materials:
-
Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex
-
Purified POI
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the POI
-
-
-
Reaction Setup: In a microcentrifuge tube on ice, combine the ubiquitination buffer, ATP, E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 250 nM), ubiquitin (e.g., 8 µM), POI (e.g., 250 nM), E3 ligase, and the PROTAC at various concentrations.[8]
-
Incubation: Incubate the reaction mixture at 30°C or 37°C for a defined time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the POI.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence substrate.
-
-
Data Interpretation: The appearance of a high-molecular-weight smear or a ladder of bands above the unmodified POI indicates successful polyubiquitination.
-
Cellular Protein Degradation Assays
These assays are the ultimate readout of PROTAC efficacy, measuring the reduction of the target protein levels in a cellular context.
Western blotting is a robust and widely used method to quantify the levels of a specific protein in cell lysates.
-
Objective: To determine the DC50 and Dmax values of a PROTAC.
-
Materials:
-
Cultured cells expressing the POI
-
PROTAC of interest and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the POI and a loading control protein (e.g., GAPDH, β-actin)
-
-
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a specific duration (e.g., 24 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for the POI and the loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
-
NanoBRET™ is a proximity-based assay that allows for the real-time monitoring of protein levels in live cells.
-
Objective: To kinetically measure the degradation of the POI in live cells.
-
Materials:
-
Cells engineered to express the POI as a fusion with NanoLuc® luciferase (e.g., via CRISPR/Cas9 knock-in).
-
PROTAC of interest.
-
NanoBRET™ Nano-Glo® Substrate.
-
Luminometer.
-
-
-
Cell Plating: Seed the engineered cells in a white, 96-well assay plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Measurement: Measure the luminescence signal at various time points after PROTAC addition.
-
Data Analysis: A decrease in the luminescence signal corresponds to the degradation of the NanoLuc®-tagged POI. Plot the signal against time and PROTAC concentration to determine the degradation kinetics, DC50, and Dmax.
-
Conclusion and Future Perspectives
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[3] The traditional "trial-and-error" approach to linker design is progressively being superseded by more rational, structure-guided strategies.[1] Advances in structural biology, such as cryo-electron microscopy, and the increasing power of computational modeling are providing unprecedented insights into the dynamic nature of the ternary complex.[1] These technologies will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, paving the way for the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties. The continued exploration of novel PEG linker architectures and a deeper understanding of their mechanism of action will undoubtedly accelerate the translation of this transformative therapeutic modality from the laboratory to the clinic.
References
- 1. aragen.com [aragen.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Cooperativity by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. scispace.com [scispace.com]
- 16. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 17. selvita.com [selvita.com]
- 18. bmglabtech.com [bmglabtech.com]
The Role of PEGylated Linkers in Ternary Complex Formation: A Technical Guide for Drug Development Professionals
Introduction: The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, moving beyond simple protein inhibition to inducing targeted protein degradation.[1][2] These heterobifunctional molecules function by co-opting the cell's native ubiquitin-proteasome system to eliminate disease-causing proteins.[2] A PROTAC molecule is comprised of three key components: a ligand that binds the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the two ligands provide specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which precedes ubiquitination and degradation.[2][3][4][5]
This technical guide focuses on the role of polyethylene glycol (PEG)-based linkers, exemplified by synthetic building blocks like Tos-PEG2-C2-Boc , in the formation of this crucial ternary complex. While "this compound" itself is a chemical intermediate used in PROTAC synthesis, its core PEG structure is representative of a widely used class of linkers that are fundamental to modern degrader design.[6][7][8] We will explore the biophysical principles of ternary complex formation, present quantitative data for representative PEG-containing PROTACs, detail common experimental protocols, and visualize the underlying biological and experimental workflows.
The PROTAC Mechanism of Action
PROTACs operate catalytically to induce the degradation of a target protein. The process begins with the PROTAC simultaneously binding to both the POI and an E3 ubiquitin ligase, forming a ternary complex.[5] This proximity enables the E3 ligase to transfer ubiquitin from a charged E2 enzyme to lysine residues on the surface of the POI. Following polyubiquitination, the POI is recognized and degraded by the 26S proteasome, and the PROTAC is released to engage in another degradation cycle.[9]
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tos-PEG2-Boc | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Modeling the CRL4A ligase complex to predict target protein ubiquitination induced by cereblon-recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Tos-PEG2-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Tos-PEG2-C2-Boc, a bifunctional crosslinker increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates. Understanding the physicochemical properties of this linker is paramount for its effective handling, reaction optimization, and the development of robust and reliable drug delivery systems.
Introduction to this compound
This compound, with the systematic name tert-butyl (2-(2-(tosyloxy)ethoxy)ethyl)carbamate, is a molecule incorporating a tosyl (Tos) group, a short polyethylene glycol (PEG) spacer, and a tert-butoxycarbonyl (Boc) protected amine. This unique combination of functional groups imparts specific characteristics crucial for its role as a linker in multi-step organic synthesis. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, the PEG spacer enhances solubility and provides spatial separation, and the Boc-protected amine allows for controlled deprotection and subsequent conjugation.
Chemical Structure:
Solubility Profile
The solubility of this compound is a critical parameter for its use in various reaction conditions. The presence of the PEG chain generally confers good solubility in a range of organic solvents.
Quantitative Solubility Data
While comprehensive quantitative solubility data for this compound across a wide array of solvents is not extensively published, available information and the general properties of its constituent parts allow for a reliable estimation. One supplier, MedChemExpress, specifies the solubility in Dimethyl Sulfoxide (DMSO) to be 100 mg/mL (290.34 mM) with the aid of ultrasonication. It is important to note that the use of hygroscopic DMSO can affect the solubility.
| Solvent | Chemical Class | Expected Solubility | Quantitative Data (if available) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | 100 mg/mL (290.34 mM)[1] | Ultrasonication may be required. Hygroscopic DMSO can impact solubility. |
| Dichloromethane (DCM) | Chlorinated | High | Not available | PEG linkers are generally highly soluble in DCM.[2] |
| Chloroform | Chlorinated | High | Not available | Similar to DCM, PEG compounds dissolve well in chloroform.[2] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Not available | A common solvent for reactions involving PEGylated molecules.[2] |
| Tetrahydrofuran (THF) | Ether | Medium to High | Not available | Gentle heating may improve solubility.[2] |
| Methanol | Polar Protic (Alcohol) | Medium to High | Not available | Generally a good solvent for PEG-containing molecules.[2] |
| Ethanol | Polar Protic (Alcohol) | Medium | Not available | Solubility may be slightly lower than in methanol.[2] |
| Toluene | Aromatic Hydrocarbon | Medium | Not available | Heating to 40-50°C can enhance solubility.[2] |
| Water | Polar Protic | Low | Not available | The hydrophobic tosyl and Boc groups limit aqueous solubility. |
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For many organic solvents, solubility is expected to increase with temperature.
-
Purity of Solvents: The presence of water or other impurities in organic solvents can significantly alter the solubility profile.
-
Physical Form: The compound is typically a solid, and its crystalline or amorphous nature can affect the rate of dissolution.
Stability Profile
The stability of this compound is dictated by the chemical lability of its three main components: the tosyl group, the PEG linker, and the Boc-protected amine.
-
Boc Group: The tert-butoxycarbonyl (Boc) protecting group is known to be stable to most nucleophiles and bases, making it compatible with a wide range of reaction conditions. However, it is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA).[3][4]
-
Tosyl Group: The tosylate is a good leaving group and is susceptible to nucleophilic displacement. Its stability will depend on the presence of nucleophiles in the reaction mixture.
-
PEG Linker: The ether linkages of the polyethylene glycol chain are generally stable to a wide range of chemical conditions, including mild acids and bases.
Storage Recommendations: For long-term stability, it is recommended to store this compound as a solid powder at -20°C for up to 3 years.[1] If stored in solution, it should be kept at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation.[1]
Potential Degradation Pathways
The primary degradation pathways for this compound involve the cleavage of the Boc group under acidic conditions and the displacement of the tosyl group by nucleophiles.
References
An In-Depth Technical Guide to Tos-PEG2-C2-Boc: A Bifunctional Linker for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker, Tos-PEG2-C2-Boc, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that utilize the cell's own protein disposal system to selectively eliminate disease-causing proteins. The linker element of a PROTAC is a key determinant of its efficacy, influencing factors such as solubility, cell permeability, and the geometric orientation of the target protein and E3 ligase complex.
Core Molecular and Physicochemical Properties
This compound is a polyethylene glycol (PEG)-based linker that offers a balance of hydrophilicity and a defined length, which are crucial for optimizing the performance of a PROTAC. The terminal tosyl (Tos) group and the Boc-protected amine provide orthogonal handles for a two-step sequential conjugation to a target protein ligand and an E3 ligase ligand.
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 344.42 g/mol | [1][2] |
| Molecular Formula | C₁₆H₂₄O₆S | [1][2] |
| CAS Number | 1309666-78-1 | [1][2][3] |
| Physical Form | Solid | [1][2][4] |
| Color | White to off-white | [1][2] |
| Solubility | In DMSO: 100 mg/mL (290.34 mM) | [1][2] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1][2] |
| IUPAC Name | tert-butyl 2-(2-((4-methylphenyl)sulfonyloxy)ethoxy)ethylcarbamate | [4] |
| InChI Key | OVLSSENVXOKYAD-UHFFFAOYSA-N | [4] |
The Role of this compound in PROTAC Assembly
The rational design of a PROTAC involves the strategic selection of a linker to connect the two ligand moieties. The PEG component of this compound enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can improve its pharmacokinetic properties. The defined length of the PEG2 spacer helps to optimize the distance and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination.
The bifunctional nature of this compound allows for a controlled, stepwise synthesis of the heterobifunctional PROTAC molecule. This is a critical aspect of PROTAC development, as it enables the modular assembly of different ligand combinations.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
References
An In-depth Technical Guide to PROTAC Technology Utilizing PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Paradigm in Targeted Therapeutics
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that shifts the drug discovery paradigm from occupancy-driven inhibition to event-driven, catalytic degradation of target proteins.[1] Unlike traditional small molecule inhibitors that require sustained binding to a protein's active site to elicit a biological response, PROTACs act as heterobifunctional molecules that hijack the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate proteins of interest (POIs).[2][3]
A PROTAC molecule is composed of three distinct components: a ligand that binds to the target POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[4] This tripartite structure enables the PROTAC to act as a molecular bridge, inducing the formation of a key ternary complex between the POI and the E3 ligase.[5][6] Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, after which the PROTAC molecule is released and can engage in further catalytic cycles.[1][3]
Figure 1: The catalytic mechanism of PROTAC-mediated protein degradation.
The Critical Role of the Linker: Introducing Polyethylene Glycol (PEG)
The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's biological activity and physicochemical properties.[7] Linker composition, length, flexibility, and attachment points profoundly influence the stability and geometry of the ternary complex, which in turn affects degradation efficiency.[8][9] It also plays a major role in dictating the PROTAC's solubility, cell permeability, and overall pharmacokinetic (DMPK) profile.[8][10]
Among the various linker types, polyethylene glycol (PEG) chains are one of the most common motifs used in PROTAC design.[11][12] PEG linkers consist of repeating ethylene glycol units, which impart a unique and highly advantageous set of properties.
Key Advantages of PEG Linkers:
-
Enhanced Solubility: PROTACs are often large, complex molecules with high molecular weight and lipophilicity, leading to poor aqueous solubility. The inherent hydrophilicity of the PEG chain can significantly improve the water solubility of the entire molecule, which is crucial for both in vitro assays and in vivo applications.[12][][14]
-
Improved Permeability & Pharmacokinetics: While increased hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexible nature of PEG linkers may allow the PROTAC to adopt folded conformations that shield polar surface area, creating a more compact structure that can better traverse the cell membrane.[15] This "molecular chameleon" effect, combined with improved solubility, can contribute to better bioavailability and an improved pharmacokinetic profile.[10][]
-
Optimal Flexibility: The conformational flexibility of PEG linkers allows the two binding ligands to adopt an optimal orientation for the formation of a stable and productive ternary complex, a phenomenon known as positive cooperativity.[9][16] This entropic advantage increases the probability that the warhead and E3 ligand will simultaneously occupy their respective binding pockets.[]
-
Tunability and Synthetic Accessibility: PEG linkers are synthetically tractable and commercially available in various discrete lengths (e.g., PEG2, PEG4, PEG6).[14] This allows for the systematic and rational optimization of linker length to fine-tune the distance between the POI and E3 ligase for maximum degradation efficiency.[11][17]
However, a potential drawback is that PEG linkers may exhibit lower metabolic stability compared to more rigid alkyl-based linkers.[7]
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
The optimization of linker length is a critical step in PROTAC development, as it directly impacts the potency of the resulting degrader. A linker that is too short can cause steric hindrance, preventing ternary complex formation, while an excessively long linker may lead to an unstable complex and inefficient ubiquitination.[17][18] The tables below summarize quantitative data from studies where PEG linker length was systematically varied.
Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs Data compiled from a study by Cyrus et al. illustrates the effect of linker length on the degradation of ERα in MCF-7 cells.[18] The PROTACs connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand.
| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) |
| PROTAC 1 | 8-atom PEG | 8 | > 1000 |
| PROTAC 2 | 12-atom PEG | 12 | ~ 250 |
| PROTAC 3 | 16-atom PEG | 16 | ~ 20 |
| PROTAC 4 | 20-atom PEG | 20 | ~ 100 |
DC₅₀: Half-maximal degradation concentration.
Table 2: Bromo- and Extra-Terminal (BET) Bromodomain-Targeting PROTACs Data from studies on BRD4-targeting PROTACs highlight how linker length and composition affect degradation. The PROTAC ARV-825 uses a PEG linker to connect a BRD4 inhibitor with a cereblon (CRBN) ligand.[9]
| PROTAC Compound | Linker Composition | Target Protein | DC₅₀ (nM) in H2171 cells |
| ARV-825 | PEG-based | BRD4 | < 1 |
| Short Alkyl Linker Analog | Alkyl-based | BRD4 | > 100 |
| Long Alkyl Linker Analog | Alkyl-based | BRD4 | ~ 50 |
Key Experimental Protocols
A successful PROTAC development campaign requires a suite of robust biophysical and cellular assays to guide the iterative design process.[19]
Figure 2: A generalized workflow for the discovery and validation of PROTACs.
General Synthesis of a PEGylated PROTAC
This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker, often via click chemistry.[11][15]
-
Materials & Reagents:
-
POI ligand functionalized with an alkyne group.
-
E3 ligase ligand (e.g., Pomalidomide) functionalized with a primary amine.
-
Bifunctional PEG linker (e.g., HOOC-PEGn-N₃).
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).
-
Click chemistry reagents: Copper(II) sulfate (CuSO₄), Sodium ascorbate.
-
Solvents: DMF (Dimethylformamide), t-BuOH/H₂O.
-
LC-MS and preparative HPLC for monitoring and purification.
-
-
Procedure:
-
First Coupling Reaction (Amide Bond Formation):
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH₂) and the bifunctional PEG linker (HOOC-PEGn-N₃) in DMF.
-
Add coupling reagents HATU and DIPEA to the mixture.
-
Stir the reaction at room temperature and monitor its completion using LC-MS.
-
Upon completion, purify the resulting E3 ligase-linker intermediate (pomalidomide-PEGn-N₃) by preparative HPLC.
-
-
Second Coupling Reaction (Click Chemistry):
-
Dissolve the purified E3 ligase-linker-azide intermediate and the alkyne-functionalized POI ligand in a solvent mixture (e.g., t-BuOH/H₂O).
-
Add the click chemistry catalysts, CuSO₄ and sodium ascorbate, to initiate the cycloaddition reaction.
-
Stir at room temperature and monitor by LC-MS.
-
Purify the final PROTAC product using preparative HPLC and confirm its identity and purity by LC-MS and NMR.
-
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This biophysical assay measures the kinetics and affinity of the POI-PROTAC-E3 ligase ternary complex formation in real-time.[20][21]
-
Materials & Reagents:
-
SPR instrument and sensor chip (e.g., CM5).
-
Purified, recombinant E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB).
-
Purified, recombinant POI.
-
PROTAC compound series.
-
Amine coupling kit for protein immobilization.
-
Running buffer (e.g., HBS-EP+).
-
-
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface via standard amine coupling.
-
Binary Interaction (PROTAC-E3): Inject a serial dilution of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (Kᴅ).
-
Binary Interaction (PROTAC-POI): In a separate experiment or using a capture-based approach, determine the binary Kᴅ of the PROTAC for the POI.
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with a serial dilution of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
An increase in binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to calculate kinetic parameters (ka, kd) and affinity (Kᴅ). Calculate the cooperativity factor (alpha), which is the ratio of the binary Kᴅ to the ternary Kᴅ. An alpha value > 1 indicates positive cooperativity.[21]
-
Cellular Protein Degradation Assay (Western Blot)
This is the definitive cellular assay to confirm that a PROTAC leads to the degradation of the target POI.[18][22][23]
-
Materials & Reagents:
-
Cell line expressing the POI.
-
PROTAC compound and negative control (e.g., an epimer that doesn't bind the E3 ligase).
-
Cell culture reagents.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, transfer system, and PVDF or nitrocellulose membranes.
-
Primary antibody specific to the POI.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC compound (and controls) for a predetermined time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash again and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using software (e.g., ImageJ). Normalize the POI band intensity to the loading control for each lane to determine the percentage of remaining protein relative to the vehicle-treated control.
-
Application Example: Targeting KRAS and the MAPK Signaling Pathway
Mutations in the KRAS protein are common drivers of many cancers, but it has long been considered an "undruggable" target. PROTAC technology offers a new strategy to eliminate mutant KRAS. For instance, a PROTAC can be designed using a KRAS G12C inhibitor as the POI ligand. By inducing the degradation of KRAS G12C, the PROTAC effectively shuts down downstream oncogenic signaling through the MAPK pathway.[2]
Figure 3: Simplified diagram of a PROTAC targeting KRAS to inhibit the MAPK pathway.
Conclusion and Future Outlook
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[15] While the "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies, the systematic evaluation of PEG linker length and composition remains a cornerstone of PROTAC optimization.[24] Advances in structural biology, computational modeling, and a deeper understanding of the complex interplay between the linker, the POI, and the E3 ligase will continue to enable the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties.
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. chempep.com [chempep.com]
- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 14. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 22. books.rsc.org [books.rsc.org]
- 23. benchchem.com [benchchem.com]
- 24. tandfonline.com [tandfonline.com]
The Synthetic Chemist's Compass: A Technical Guide to Tosyl and Boc Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within the demanding realm of drug development, the judicious use of protecting groups is paramount. These temporary modifications of reactive functional groups are the linchpins of chemoselectivity, enabling complex molecular architectures to be assembled with precision. Among the arsenal of protective strategies, the tosyl (Ts) and tert-butoxycarbonyl (Boc) groups have emerged as workhorses for the protection of amines and, in the case of tosyl, alcohols. Their distinct electronic properties and divergent deprotection pathways offer a powerful toolkit for the synthetic chemist.
This in-depth technical guide provides a comprehensive overview of the function, application, and manipulation of tosyl and Boc protecting groups. It is designed to serve as a practical resource for researchers at the bench, offering detailed experimental protocols, comparative data, and a clear visualization of the underlying chemical principles.
Core Principles: A Tale of Two Protective Strategies
The tosyl and Boc groups, while both serving to temporarily mask the reactivity of heteroatoms, operate on fundamentally different principles. The tosyl group, a sulfonyl derivative, is a robust, electron-withdrawing moiety that imparts significant stability to the protected functional group. Conversely, the Boc group, a carbamate, is designed for facile cleavage under specific acidic conditions.
The Tosyl Group (Ts): A Shield of Stability
Derived from p-toluenesulfonic acid, the tosyl group is typically introduced by reacting an amine or alcohol with tosyl chloride (TsCl) in the presence of a base.[1] The resulting sulfonamide or tosylate ester is exceptionally stable to a wide range of reaction conditions, including strongly basic and oxidative environments.[2] This robustness makes the tosyl group an excellent choice when subsequent synthetic steps involve harsh reagents that would otherwise be incompatible with a free amine or alcohol. However, this stability comes at the cost of more demanding deprotection conditions, often requiring strong acids or reductive cleavage.[3][4]
The tert-Butoxycarbonyl (Boc) Group: Designed for Gentle Removal
The Boc group is one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry.[5] It is typically installed by treating an amine with di-tert-butyl dicarbonate (Boc₂O).[5][6] The resulting carbamate is stable to basic conditions and nucleophiles but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[5][6] This acid lability is a key feature, allowing for orthogonal protection strategies where other acid-stable protecting groups can be selectively retained.[6]
Data Presentation: A Quantitative Comparison
The selection of a protecting group is often a data-driven decision. The following tables summarize key quantitative parameters for the tosyl and Boc protecting groups, providing a basis for comparison in planning synthetic routes.
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Functional Group |
| Boc | (Boc)₂O | NEt₃ | CH₂Cl₂ | RT | 2-12 | >95 | Primary Amine |
| (Boc)₂O | NaOH | Dioxane/H₂O | 0 - RT | 4-6 | ~90-95 | Amino Alcohol | |
| (Boc)₂O | DMAP (cat.) | CH₂Cl₂ | RT | 1-4 | >90 | Aromatic Amine | |
| Tosyl | TsCl | Pyridine | CH₂Cl₂ | 0 - RT | 2-16 | 85-95 | Primary Amine |
| TsCl | NEt₃, DMAP | CH₂Cl₂ | 0 - 15 | 12.5 | 53 | Primary Alcohol | |
| TsCl | K₂CO₃ | MeCN | RT | 6 | ~75-85 | Amino Alcohol |
Table 1: Representative Conditions for the Protection of Amines and Alcohols. Yields are highly substrate-dependent and the conditions listed are illustrative. Room Temperature (RT).
| Protecting Group | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Functional Group |
| Boc | TFA/CH₂Cl₂ (1:1) | CH₂Cl₂ | 0 - RT | 0.5-2 | >95 | N-Boc Amine |
| 4M HCl in Dioxane | Dioxane | RT | 1-4 | >90 | N-Boc Amine | |
| Tosyl | HBr (33% in AcOH) | Acetic Acid | 70-100 | 2-6 | Variable | N-Tosyl Amine |
| Na/NH₃ (liq.) | NH₃ (liq.) | -78 | 0.5-1 | Good | N-Tosyl Amine | |
| SmI₂ | THF | RT | <1 | >90 | N-Tosyl Amide |
Table 2: Common Deprotection Conditions. Yields can vary significantly based on the substrate and the specific conditions employed.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the protection and deprotection of primary amines using Boc and tosyl groups.
Protocol 1: N-Boc Protection of a Primary Amine using Di-tert-butyl Dicarbonate
This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale.
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq)
-
Triethylamine (NEt₃) (1.5 mmol, 1.5 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 mmol, 2.0 eq)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) (5-10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve the primary amine (1.0 mmol) in the chosen solvent (e.g., CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (e.g., triethylamine, 1.5 mmol). If the starting material is an amine salt, a stronger base like NaOH or an excess of a milder base may be required.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 mmol) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-Boc protected amine.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 2: N-Tosyl Protection of a Primary Amine using p-Toluenesulfonyl Chloride
This protocol provides a general method for the N-tosylation of a primary amine on a 1 mmol scale.
Materials:
-
Primary amine (1.0 mmol)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 mmol, 1.1 eq)
-
Pyridine or Triethylamine (NEt₃) (2.0 mmol, 2.0 eq)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve the primary amine (1.0 mmol) in CH₂Cl₂ (10 mL) in a round-bottom flask with a magnetic stir bar.
-
Add the base (e.g., pyridine, 2.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 mmol) in one portion.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ (20 mL).
-
Transfer to a separatory funnel and wash the organic layer with 1 M HCl (2 x 15 mL) to remove the excess base.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (1 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Deprotection of an N-Boc Protected Amine using Trifluoroacetic Acid
This protocol details the removal of a Boc group from a protected amine on a 1 mmol scale.
Materials:
-
N-Boc protected amine (1.0 mmol)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (CH₂Cl₂) (5-10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve the N-Boc protected amine (1.0 mmol) in CH₂Cl₂ (5 mL) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10-20 mmol) to the stirred solution. Effervescence (CO₂ evolution) may be observed.
-
Remove the ice bath and allow the reaction to stir at room temperature for 0.5-2 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and CH₂Cl₂.
-
Dissolve the residue in CH₂Cl₂ (20 mL).
-
Carefully neutralize the solution by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer and wash with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
-
Further purification can be achieved by chromatography or crystallization if necessary.
Protocol 4: Deprotection of an N-Tosyl Protected Amine using HBr in Acetic Acid
This protocol describes a common method for the cleavage of a tosyl group from a sulfonamide. Caution: This procedure uses a strong, corrosive acid and should be performed in a well-ventilated fume hood.
Materials:
-
N-Tosyl protected amine (1.0 mmol)
-
33% Hydrogen bromide in acetic acid (HBr/AcOH) (5-10 mL)
-
Diethyl ether (for precipitation)
-
Round-bottom flask, magnetic stirrer, heating mantle or oil bath, filtration apparatus
Procedure:
-
Place the N-tosyl protected amine (1.0 mmol) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add 33% HBr in acetic acid (5-10 mL).
-
Heat the reaction mixture to 70-100 °C and stir for 2-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of cold diethyl ether with stirring to precipitate the amine hydrobromide salt.
-
Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
The free amine can be obtained by neutralizing the hydrobromide salt with a suitable base.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key reaction pathways and logical relationships discussed in this guide.
Caption: Workflow for the N-Boc protection of an amine.
Caption: General mechanism for the tosylation of an amine or alcohol.
Caption: Decision pathway for the deprotection of Boc and Tosyl groups.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 4. Khan Academy [khanacademy.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
The Pivotal Role of Short PEG Linkers in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial chemical linker connecting them.[1] Far from being a simple spacer, the linker profoundly influences a PROTAC's efficacy and drug-like properties. Among various linker types, short polyethylene glycol (PEG) linkers have become integral to modern PROTAC design, offering a unique combination of physicochemical properties that are critical for success.[2]
This technical guide explores the multifaceted role of short PEG linkers in PROTACs, detailing their impact on physicochemical properties, providing standardized experimental protocols for their evaluation, and illustrating key concepts through diagrams.
Physicochemical Properties of Short PEG Linkers
The incorporation of short PEG chains, typically comprising 2 to 12 ethylene glycol units, is a key strategy for optimizing a PROTAC's profile. These linkers bestow a balance of hydrophilicity and conformational flexibility, which are essential for navigating the complex cellular environment and effectively inducing protein degradation.[2][]
Aqueous Solubility
A significant challenge in PROTAC development is overcoming the often poor solubility stemming from their high molecular weight and lipophilic nature. PEG linkers are a well-established solution to this problem.[2][4] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing interactions with water and thereby increasing the aqueous solubility of the entire molecule.[2] This improved solubility is vital for reliable handling in assays, formulation, and achieving favorable pharmacokinetic profiles.[2][5]
Table 1: Impact of PEG Linker Length on Aqueous Solubility of a Hypothetical PROTAC
| PROTAC Candidate | Linker Composition | Number of PEG Units | Measured Aqueous Solubility (µM) |
| PROTAC-A | Alkyl Chain | 0 | 5 |
| PROTAC-B | PEG | 2 | 25 |
| PROTAC-C | PEG | 4 | 75 |
| PROTAC-D | PEG | 8 | 150 |
| Note: Data are representative and illustrate a common trend observed in PROTAC development. |
Cell Permeability
The relationship between PEG linkers and cell permeability is a delicate balance. While the increased hydrophilicity from PEGylation can sometimes impede passive diffusion across the lipophilic cell membrane, the unique conformational properties of PEG linkers can counteract this.[2][6] Compared to more rigid alkyl chains, flexible PEG linkers are more likely to adopt folded or compact conformations.[2][6] This "chameleon effect" can shield the PROTAC's polar surface area, presenting a less polar face to the cell membrane and facilitating entry.[2][7] However, excessive PEGylation can lead to a decrease in permeability; therefore, the optimal number of PEG units must be determined empirically for each PROTAC system.[2]
Table 2: Influence of PEG Linker Length on Cell Permeability
| PROTAC Candidate | Linker Composition | Number of PEG Units | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| PROTAC-X | Alkyl Chain | 0 | 5.2 |
| PROTAC-Y | PEG | 2 | 4.8 |
| PROTAC-Z | PEG | 4 | 3.5 |
| PROTAC-W | PEG | 6 | 1.9 |
| Note: Data are illustrative, showing a potential trend where increasing PEG length can decrease permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA). |
Conformational Flexibility and Ternary Complex Formation
The primary function of a PROTAC is to form a productive ternary complex between the target protein and an E3 ligase.[8] The length and flexibility of the linker are paramount for achieving the correct geometry for this complex.[9] Short PEG linkers provide rotational freedom that allows the two ends of the PROTAC to orient themselves optimally for binding to both proteins simultaneously.[][7] This entropic flexibility increases the probability of forming a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[][10] A linker that is too short can cause steric clashes, preventing complex formation, while an excessively long linker might lead to unproductive binding modes or favor the formation of binary complexes over the desired ternary one (the "hook effect").[7][11]
Experimental Protocols
Evaluating the impact of a PEG linker requires a suite of robust biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Kinetic Solubility Assay
This assay measures the solubility of a compound in an aqueous buffer over time, providing a valuable metric for early-stage developability assessment.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM PROTAC stock solution to the PBS-containing wells to achieve a final concentration of 100 µM with 1% DMSO. Mix thoroughly.
-
Incubation and Measurement: Incubate the plate at room temperature. Measure the turbidity (absorbance) of each well at a specific wavelength (e.g., 620 nm) at multiple time points (e.g., 0, 15, 30, 60, and 120 minutes) using a plate reader.
-
Data Analysis: An increase in absorbance over time indicates precipitation. The solubility is often reported as the concentration at which the compound remains in solution under these conditions.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based, high-throughput assay used to predict passive membrane permeability.[12]
Methodology:
-
Lipid Membrane Preparation: Coat the filter of a 96-well filter plate (donor plate) with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare a 100 µM solution of the PROTAC in PBS, pH 7.4.
-
Assay Setup: Add the PROTAC solution to the donor plate wells. Place the donor plate on top of a 96-well acceptor plate containing fresh PBS.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) to allow for compound diffusion across the artificial membrane.
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_A / (Area * time)) * ln(1 - [C_A] / [C_equilibrium]) where V_A is the volume of the acceptor well, Area is the filter area, time is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation in real-time.[13][14][]
Methodology:
-
Protein Immobilization: Immobilize one of the proteins (e.g., the E3 ligase, such as VHL or Cereblon) onto the surface of an SPR sensor chip.[13]
-
Binary Interaction Analysis: First, measure the binding affinity of the PROTAC for the immobilized E3 ligase by flowing solutions of the PROTAC at various concentrations over the chip.
-
Ternary Complex Analysis: To measure ternary complex formation, inject a solution containing a fixed, near-saturating concentration of the PROTAC mixed with varying concentrations of the second protein (the POI, e.g., BRD4).[13]
-
Data Acquisition: The SPR instrument detects changes in the refractive index at the chip surface, which corresponds to the binding and dissociation of molecules. This generates sensorgrams showing the binding response over time.
-
Kinetic and Affinity Analysis: Analyze the sensorgrams using appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex. The cooperativity of the complex can also be calculated.[14][16]
Western Blot for Target Protein Degradation
The definitive test for a PROTAC's efficacy is its ability to induce the degradation of the target protein within cells. Western blotting is the most common method for quantifying this effect.[17]
Methodology:
-
Cell Culture and Treatment: Plate cells expressing the target protein and treat them with various concentrations of the PROTAC (or DMSO as a vehicle control) for a specified duration (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins onto a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the DC50 (concentration causing 50% degradation) and Dmax (maximum degradation).[9]
Visualizing PROTAC Concepts
Diagrams generated using Graphviz (DOT language) help to illustrate the complex processes involved in PROTAC action and development.
PROTAC Mechanism of Action
Caption: A diagram of the PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the design and evaluation of PROTACs.
Linker Properties vs. PROTAC Function
Caption: Logical relationships between PEG linker properties and PROTAC function.
Conclusion
Short PEG linkers are indispensable tools in the rational design of effective PROTACs. They provide a powerful means to enhance solubility, modulate cell permeability, and critically, to enable the conformational flexibility required for efficient ternary complex formation and subsequent protein degradation.[2][7] While the "trial and error" approach to linker optimization is still prevalent, a deeper understanding of the structure-property relationships, guided by the systematic application of the assays described herein, is paving the way for more predictable and successful PROTAC development.[18] Future advances in computational modeling and structural biology will further illuminate the complex interplay between the linker and the biological system, accelerating the design of next-generation protein degraders with superior therapeutic potential.[2]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chempep.com [chempep.com]
- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of a PROTAC Using Tos-PEG2-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one ligand binds to the POI, and the other recruits an E3 ubiquitin ligase. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and provide a flexible scaffold. This document provides a detailed protocol for the synthesis of a PROTAC using the bifunctional linker, Tos-PEG2-C2-Boc. This linker features a tosyl group, which is an excellent leaving group for nucleophilic substitution, and a Boc-protected amine, which allows for subsequent amide coupling after deprotection.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC involves several key steps, as illustrated in the signaling pathway diagram below. The PROTAC molecule facilitates the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Experimental Protocols
This section outlines a representative two-step solution-phase synthesis of a PROTAC using this compound. This protocol assumes the target protein ligand (Warhead) contains a nucleophilic group (e.g., a phenol or amine) capable of displacing the tosyl group, and the E3 ligase ligand possesses a carboxylic acid for subsequent amide bond formation.
Materials and Reagents
-
This compound linker
-
Warhead (POI ligand) with a nucleophilic handle (e.g., -OH or -NH2)
-
E3 Ligase Ligand with a carboxylic acid handle
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Potassium carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
(O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Step 1: Coupling of the Warhead to the this compound Linker
This step involves the nucleophilic substitution of the tosyl group on the linker with a nucleophilic group on the warhead.
Protocol:
-
To a solution of the warhead (1.0 eq) in anhydrous DMF, add this compound (1.2 eq) and potassium carbonate (K2CO3) (3.0 eq).
-
Stir the reaction mixture at 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Warhead-PEG2-C2-Boc intermediate.
Step 2: Boc Deprotection and Coupling of the E3 Ligase Ligand
This step involves the removal of the Boc protecting group followed by an amide coupling reaction to attach the E3 ligase ligand.
Protocol:
-
Boc Deprotection: a. Dissolve the Warhead-PEG2-C2-Boc intermediate (1.0 eq) in a solution of 20-50% TFA in DCM. b. Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material. c. Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine salt is often used directly in the next step.
-
Amide Coupling: a. To a solution of the deprotected intermediate (amine salt) (1.0 eq) and the E3 ligase ligand with a carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq). b. Add DIPEA (3.0-4.0 eq) to the mixture. c. Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS. d. Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 and brine. e. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. f. Purify the crude product by preparative HPLC or silica gel column chromatography to obtain the final PROTAC.
Quantitative Data Summary
The following table summarizes representative quantitative parameters for the synthesis of a PROTAC using the this compound linker. These values are illustrative and may require optimization based on the specific warhead and E3 ligase ligands used.
| Parameter | Step 1: Warhead Coupling | Step 2a: Boc Deprotection | Step 2b: Amide Coupling |
| Key Reagents | Warhead, this compound, K2CO3 | Warhead-PEG2-C2-Boc, TFA, DCM | Deprotected Intermediate, E3 Ligase Ligand, HATU, DIPEA |
| Molar Ratio (vs. starting material) | Warhead (1.0 eq), Linker (1.2 eq), Base (3.0 eq) | Intermediate (1.0 eq), TFA (excess) | Intermediate (1.0 eq), E3 Ligand (1.1 eq), HATU (1.2 eq), DIPEA (3.0-4.0 eq) |
| Solvent | Anhydrous DMF | DCM | Anhydrous DMF |
| Temperature | 60-80 °C | Room Temperature | Room Temperature |
| Reaction Time | 4-12 hours | 1-2 hours | 4-16 hours |
| Typical Yield | 50-70% | >95% (crude) | 40-60% |
| Purification Method | Silica Gel Chromatography | None (used crude) | Preparative HPLC or Silica Gel Chromatography |
Conclusion
The this compound linker provides a versatile platform for the modular synthesis of PROTACs. The protocol described herein offers a reliable method for the sequential attachment of a warhead and an E3 ligase ligand. The inclusion of a PEG spacer is intended to improve the physicochemical properties of the final PROTAC molecule, potentially enhancing its solubility and cell permeability. Researchers can adapt this general protocol to a wide range of target proteins and E3 ligases by substituting the appropriate ligands. Careful monitoring and optimization of reaction conditions will be crucial for achieving high yields and purity of the final PROTAC product.
References
Application Notes and Protocols: A Step-by-Step Guide for Coupling Tos-PEG2-C2-Boc to a Warhead
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the chemical coupling of the bifunctional linker, Tos-PEG2-C2-Boc, to a warhead molecule. This process is a critical step in the synthesis of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), where the linker connects a target-binding warhead to an E3 ligase-recruiting ligand.
The protocols outlined below describe the nucleophilic substitution reaction between the tosyl group of the linker and a nucleophilic functional group on the warhead, followed by the deprotection of the Boc (tert-butyloxycarbonyl) group to liberate a primary amine for subsequent conjugation steps.
Overview of the Coupling Strategy
The core of this procedure is a nucleophilic substitution reaction (SN2), where a nucleophilic group on the warhead displaces the tosylate group on the this compound linker. The tosyl group is an excellent leaving group, facilitating this reaction with common nucleophiles found in warhead structures, such as amines, thiols, and hydroxyls.
Following the successful coupling of the linker to the warhead, the Boc protecting group on the other end of the linker is removed under acidic conditions to yield a free amine. This amine can then be used for further conjugation, for instance, to an E3 ligase ligand in the assembly of a PROTAC.
Experimental Protocols
Detailed methodologies for coupling this compound to warheads containing amine, thiol, or hydroxyl functionalities are provided below.
Materials and Reagents
-
This compound
-
Warhead with a nucleophilic functional group (amine, thiol, or hydroxyl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Sodium hydride (NaH) (for hydroxyl coupling)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deionized water
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Coupling of this compound to an Amine-Containing Warhead
This protocol describes the formation of a secondary amine linkage between the linker and the warhead.
Reaction Scheme:
Procedure:
-
Dissolve the amine-containing warhead (1.0 equivalent) in anhydrous DMF.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
To this solution, add a solution of this compound (1.1-1.2 equivalents) in anhydrous DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the Boc-protected linker-warhead conjugate.
Coupling of this compound to a Thiol-Containing Warhead
This protocol details the formation of a thioether bond between the linker and the warhead.
Reaction Scheme:
Procedure:
-
Dissolve the thiol-containing warhead (1.0 equivalent) in anhydrous DMF.
-
Add a suitable base, such as potassium carbonate or TEA (2.0 equivalents), to deprotonate the thiol.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up the reaction as described in section 2.2, step 5.
-
Dry the organic phase as described in section 2.2, step 6.
-
Purify the product by flash column chromatography to obtain the desired Boc-protected thioether conjugate.
Coupling of this compound to a Hydroxyl-Containing Warhead
This protocol outlines the formation of an ether linkage, which typically requires a stronger base to deprotonate the hydroxyl group.
Reaction Scheme:
Procedure:
-
Dissolve the hydroxyl-containing warhead (1.0 equivalent) in anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent.
-
Stir the reaction at room temperature or gently heat (e.g., to 50-60 °C) for 12-48 hours, monitoring for completion by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Perform an aqueous work-up as described in section 2.2, step 5.
-
Dry the organic layer as described in section 2.2, step 6.
-
Purify the crude product via flash column chromatography to isolate the Boc-protected ether-linked conjugate.
Boc Deprotection of the Linker-Warhead Conjugate
This final step removes the Boc protecting group to reveal a primary amine.
Reaction Scheme:
Procedure:
-
Dissolve the Boc-protected linker-warhead conjugate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with DCM or another suitable solvent (2-3 times) to ensure complete removal of residual TFA.
-
The resulting product is typically the TFA salt of the deprotected amine and can often be used in the next step without further purification. If necessary, purification can be achieved by preparative HPLC.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the coupling reactions. Please note that yields are representative and may vary depending on the specific warhead used.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Amine | TEA/DIPEA | DMF | Room Temp. | 12-24 | 60-85 |
| Thiol | K₂CO₃/TEA | DMF | Room Temp. | 4-12 | 70-90 |
| Hydroxyl | NaH | DMF/THF | Room Temp. - 60 | 12-48 | 40-70 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the chemical transformations.
Caption: Experimental workflow for coupling and deprotection.
Caption: Key components and their roles in the synthesis.
Application Notes and Protocols: Chemoselective Deprotection of Tosyl-Protected Amines in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's natural protein degradation machinery to eliminate specific proteins of interest. The synthesis of these complex molecules often requires a sophisticated strategy of protecting and deprotecting various functional groups. The tosyl (Ts) group is a well-established protecting group for primary and secondary amines due to its stability under a wide range of reaction conditions. However, its removal requires specific and often harsh conditions, posing a significant challenge in the context of complex and sensitive PROTAC structures.
These application notes provide a detailed overview of the conditions for the chemoselective removal of the tosyl group from a PROTAC linker. The focus is on maintaining the integrity of the warhead, the E3 ligase ligand, and other functionalities within the PROTAC molecule. This document outlines common deprotection strategies, presents quantitative data in a structured format, and offers detailed experimental protocols.
Core Concepts in Tosyl Group Deprotection
The removal of a tosyl group from an amine, a sulfonamide, is typically achieved under strongly acidic or reductive conditions. The choice of method is critical and depends on the overall chemical architecture of the PROTAC molecule, particularly the tolerance of the warhead and the E3 ligase ligand to the deprotection reagents.
Orthogonal Protection Strategy
In the multi-step synthesis of PROTACs, an orthogonal protection strategy is paramount.[1] This approach allows for the selective removal of one protecting group in the presence of others. While Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are more commonly used for amine protection in PROTAC linkers due to their milder deprotection conditions, the tosyl group offers robustness when harsh conditions are required for other synthetic steps. When a tosyl group is employed, the subsequent deprotection step must be carefully planned to avoid compromising other protecting groups or sensitive functionalities.
Deprotection Methodologies and Protocols
The following sections detail the most relevant methods for tosyl group removal in the context of complex molecule synthesis, adaptable for PROTACs.
Reductive Deprotection Methods
Reductive cleavage of the N-S bond in sulfonamides is a common and often milder alternative to harsh acidic conditions.
Samarium(II) iodide is a powerful single-electron transfer reagent capable of cleaving tosylamides under neutral conditions, often with high chemoselectivity.[2]
General Reaction Pathway:
Figure 1. Reductive detosylation using SmI₂.
Key Considerations:
-
Chemoselectivity: SmI₂ is known for its high functional group tolerance, making it suitable for complex molecules.
-
Reaction Conditions: The reaction is typically fast, often instantaneous, and proceeds at or below room temperature.[1]
-
Additives: The addition of an amine (e.g., triethylamine) and water can significantly accelerate the reaction.[1]
Experimental Protocol: SmI₂-mediated Deprotection of a Tosylated Amine
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the tosyl-protected PROTAC intermediate in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: At room temperature, add a solution of samarium(II) iodide (0.1 M in THF) dropwise to the stirring solution of the substrate until a persistent blue color is observed, indicating an excess of SmI₂.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir until the solution becomes colorless.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the deprotected amine.
Sodium naphthalenide is another potent single-electron transfer reagent used for the reductive cleavage of sulfonamides.[3]
Key Considerations:
-
Reactivity: This reagent is highly reactive and must be handled under strictly anhydrous and anaerobic conditions.
-
Functional Group Tolerance: It can reduce other functional groups, so careful evaluation of the PROTAC structure is necessary.
Experimental Protocol: Deprotection using Sodium Naphthalenide
-
Reagent Preparation: Prepare a solution of sodium naphthalenide by stirring sodium metal and naphthalene in anhydrous THF under an inert atmosphere until a dark green color develops.
-
Reaction: Cool the solution of the tosyl-protected PROTAC in anhydrous THF to -78 °C. Add the freshly prepared sodium naphthalenide solution dropwise until the green color persists.
-
Quenching: Quench the reaction at -78 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Follow a similar procedure as described for the SmI₂ method.
Acidic Deprotection Methods
Strongly acidic conditions can cleave the N-S bond of tosylamides. However, these methods are generally less favored for complex molecules like PROTACs due to the potential for acid-labile functional groups to be cleaved.
This classical method is effective but requires harsh conditions.
General Reaction Pathway:
Figure 2. Acidic detosylation using HBr/AcOH.
Key Considerations:
-
Harsh Conditions: Requires elevated temperatures, which can lead to degradation of sensitive substrates.
-
Functional Group Compatibility: Not suitable for PROTACs containing acid-labile groups such as Boc, acetals, or some ethers.
Experimental Protocol: Deprotection using HBr in Acetic Acid
-
Reaction Setup: In a sealed tube, dissolve the tosyl-protected PROTAC in a solution of 33% HBr in acetic acid.
-
Heating: Heat the reaction mixture at a specified temperature (e.g., 70-100 °C) and monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully add it to ice-cold diethyl ether to precipitate the amine hydrobromide salt.
-
Purification: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum. The free amine can be obtained by neutralization with a base.
Summary of Deprotection Conditions
The following table summarizes the key quantitative parameters for the discussed deprotection methods.
| Deprotection Method | Reagent(s) | Solvent | Temperature (°C) | Reaction Time | Key Considerations |
| Reductive | |||||
| Samarium(II) Iodide | SmI₂, Amine, H₂O | THF | 0 - 25 | < 1 hour | High chemoselectivity, mild conditions.[1] |
| Sodium Naphthalenide | Sodium, Naphthalene | THF | -78 | < 1 hour | Highly reactive, requires strict anhydrous conditions.[3] |
| Acidic | |||||
| HBr in Acetic Acid | 33% HBr/AcOH | Acetic Acid | 70 - 100 | 2 - 24 hours | Harsh conditions, limited functional group tolerance. |
Logical Workflow for Selecting a Deprotection Method
The selection of an appropriate deprotection method is critical for the successful synthesis of a functional PROTAC. The following workflow outlines the decision-making process.
Figure 3. Decision workflow for tosyl deprotection.
Conclusion
The removal of a tosyl protecting group from a PROTAC linker is a critical step that requires careful consideration of the overall molecular structure and functional group compatibility. While acidic methods are available, reductive conditions, particularly using samarium(II) iodide, offer a milder and more chemoselective approach suitable for the synthesis of complex and sensitive PROTAC molecules. The provided protocols and decision workflow serve as a guide for researchers to select and implement the most appropriate deprotection strategy, thereby facilitating the successful synthesis of novel protein degraders.
References
Application Notes and Protocols for Cell-Based Degradation Assays Using Tos-PEG2-C2-Boc Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5][6][7][8] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][9]
The choice of the linker is critical in PROTAC design as it influences the formation, stability, and geometry of the ternary complex (POI-PROTAC-E3 ligase), which in turn affects degradation efficiency and selectivity.[7] Tos-PEG2-C2-Boc is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs.[10][11][12][13] Its properties, such as flexibility and hydrophilicity, can be leveraged to optimize the pharmacokinetic and pharmacodynamic properties of a PROTAC.
These application notes provide a comprehensive guide for utilizing PROTACs synthesized with a this compound linker in various cell-based degradation assays. The protocols outlined below will enable researchers to quantify target protein degradation, elucidate the mechanism of action, and assess the functional consequences of target protein knockdown.
Mechanism of Action of a PROTAC
A PROTAC molecule simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can engage in further rounds of degradation.[2]
Caption: General mechanism of action for a PROTAC utilizing a this compound linker.
Data Presentation: Quantitative Summary of Hypothetical PROTAC-X Activity
The efficacy of a PROTAC is primarily defined by its ability to induce potent and extensive degradation of the target protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables summarize hypothetical data for "PROTAC-X," a representative PROTAC utilizing a this compound linker targeting a hypothetical Protein of Interest (POI-X).
Table 1: Degradation of POI-X by PROTAC-X in Different Cell Lines
| Cell Line | Assay Method | Time (hours) | DC50 (nM) | Dmax (%) |
| HEK293 | Western Blot | 24 | 25 | >90 |
| HeLa | In-Cell Western | 24 | 30 | >95 |
| MCF7 | HiBiT Assay | 18 | 20 | >95 |
| Jurkat | Flow Cytometry | 24 | 35 | >85 |
Table 2: Time-Course of POI-X Degradation by PROTAC-X (100 nM) in HEK293 Cells
| Time (hours) | Remaining POI-X (%) |
| 0 | 100 |
| 2 | 85 |
| 4 | 60 |
| 8 | 35 |
| 16 | 15 |
| 24 | <10 |
Table 3: Selectivity of PROTAC-X
| Protein | Cell Line | Concentration (nM) | Degradation (%) |
| POI-X | HEK293 | 100 | >90 |
| Structural Homolog 1 | HEK293 | 1000 | <10 |
| Structural Homolog 2 | HEK293 | 1000 | <5 |
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of a PROTAC synthesized with a this compound linker.
Protocol 1: Western Blot for Quantifying Protein Degradation
Objective: To quantitatively measure the reduction in the levels of the target protein following treatment with the PROTAC.
Materials:
-
Cell line of interest (e.g., HEK293)
-
PROTAC-X stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of PROTAC-X in complete cell culture medium. The final DMSO concentration should not exceed 0.5%. Aspirate the old medium from the cells and add the medium containing the different concentrations of PROTAC-X. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer. Boil the samples for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities to determine the percentage of POI degradation relative to the loading control. Plot the percentage of remaining POI against the log of the PROTAC concentration to determine the DC50 and Dmax values.
Caption: Workflow for quantifying protein degradation by Western blot.
Protocol 2: HiBiT-Based Lytic Assay for Protein Degradation
Objective: To quantitatively measure protein degradation in real-time or at specific time points using a sensitive luminescence-based assay. This method requires cells expressing the POI tagged with a HiBiT peptide.
Materials:
-
Cells engineered to express HiBiT-tagged POI
-
White, opaque 96-well assay plates
-
PROTAC-X stock solution
-
Nano-Glo® HiBiT® Lytic Detection System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Plate the HiBiT-tagged cells in a white, opaque 96-well plate at an appropriate density. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of PROTAC-X in complete cell culture medium. Add the diluted PROTAC to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
Lytic Measurement:
-
Prepare the Nano-Glo® HiBiT® Lytic Reagent according to the manufacturer's instructions.
-
At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of the lytic reagent equal to the volume of the cell culture in each well.
-
Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence signal of the treated wells to the DMSO control wells to determine the percentage of remaining POI.
-
Plot the percentage of POI remaining against the log of the PROTAC concentration to determine DC50 and Dmax values.
-
Caption: Workflow for the HiBiT-based lytic degradation assay.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Objective: To provide evidence for the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Cell lysates from cells treated with PROTAC-X or vehicle control
-
Antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the POI for immunoprecipitation
-
Antibodies for Western blot detection of the POI and the E3 ligase
-
Protein A/G magnetic beads
-
Wash buffers
Procedure:
-
Cell Treatment and Lysis: Treat cells with a concentration of PROTAC-X known to be effective for a short duration (e.g., 1-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with the primary antibody (e.g., anti-E3 ligase) overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Perform a Western blot on the eluted samples, probing for the POI. The presence of the POI in the E3 ligase immunoprecipitate from PROTAC-X-treated cells, but not in the control, indicates the formation of the ternary complex.
Caption: Logical flow of a Co-Immunoprecipitation experiment.
Conclusion
The application notes and protocols provided herein offer a robust framework for the characterization of PROTACs synthesized using the this compound linker. By employing these cell-based assays, researchers can effectively determine the potency, kinetics, and mechanism of action of their novel protein degraders, thereby accelerating the drug discovery and development process in the exciting field of targeted protein degradation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. njbio.com [njbio.com]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]
- 7. precisepeg.com [precisepeg.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Tos-PEG2-Boc | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Application of Tos-PEG2-C2-Boc in the Development of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tos-PEG2-C2-Boc is a heterobifunctional linker molecule integral to the advancement of novel therapeutic modalities, particularly in the realm of targeted protein degradation and antibody-drug conjugates (ADCs). As a PEG-based linker, it offers a desirable balance of hydrophilicity and a defined length, which are critical parameters in the rational design of sophisticated drug candidates. The tosyl (Tos) group serves as a reactive handle for conjugation with nucleophiles, while the Boc-protected amine provides a stable precursor for subsequent coupling reactions after deprotection. This application note provides a comprehensive overview of the utility of this compound in the synthesis of Proteolysis Targeting Chimeras (PROTACs), complete with detailed experimental protocols and representative data.
Core Application: PROTAC Synthesis
PROTACs are innovative heterobifunctional molecules that co-opt the body's cellular machinery to selectively degrade target proteins implicated in disease.[1] These molecules typically consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.
This compound is an exemplary linker for PROTAC synthesis. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The defined length of the PEG2 spacer allows for precise control over the distance between the POI and the E3 ligase, which is crucial for optimal ubiquitination and subsequent degradation of the target protein.
Physicochemical Properties of this compound
For successful application in therapeutic development, understanding the physicochemical properties of the linker is paramount. Below is a summary of the key properties of this compound.
| Property | Value |
| Molecular Formula | C21H35NO7S |
| Molecular Weight | 445.57 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| Storage | Store at -20°C for long-term stability |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and evaluation of a hypothetical PROTAC targeting a protein of interest (POI-X) and utilizing the von Hippel-Lindau (VHL) E3 ligase, synthesized using the this compound linker.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a two-step synthesis of a PROTAC molecule. The first step involves the coupling of the VHL ligand to the this compound linker, followed by the deprotection of the Boc group and subsequent coupling of the POI-X ligand.
Materials:
-
This compound
-
VHL E3 ligase ligand with a free amine group
-
POI-X ligand with a carboxylic acid functional group
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous solvents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Step 1: Coupling of VHL Ligand to this compound
-
Dissolve the VHL ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction under an inert atmosphere at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the VHL-linker intermediate.
-
-
Step 2: Boc Deprotection and Coupling of POI-X Ligand
-
Dissolve the VHL-linker intermediate in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the deprotected intermediate and the POI-X ligand (1.2 eq) in anhydrous DMF.
-
Add HATU (1.5 eq) and DIPEA (4.0 eq) to the reaction mixture.
-
Stir the reaction under an inert atmosphere at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Caption: Workflow for the two-step synthesis of a PROTAC molecule.
Protocol 2: Western Blot for Target Protein Degradation
This protocol describes how to assess the efficacy of the synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Human cell line expressing POI-X (e.g., HeLa, HEK293T)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against POI-X
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against POI-X overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI-X band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Caption: Experimental workflow for assessing PROTAC-induced protein degradation.
Protocol 3: Cell Viability Assay
This protocol is used to assess the cytotoxic effects of the synthesized PROTAC on the target cells.
Materials:
-
Human cell line expressing POI-X
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or DMSO as a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 (concentration for 50% inhibition of cell growth).
-
Representative Data
The following tables present hypothetical data for a PROTAC synthesized using the this compound linker.
Table 1: In Vitro Degradation of POI-X
| PROTAC Concentration | % POI-X Degradation (Normalized to Vehicle) |
| 1 nM | 15% |
| 10 nM | 45% |
| 50 nM | 85% |
| 100 nM | 92% |
| 500 nM | 95% |
| 1 µM | 96% |
| DC50 | ~12 nM |
| Dmax | ~96% |
Table 2: Cell Viability of POI-X Expressing Cells
| PROTAC Concentration | % Cell Viability (Normalized to Vehicle) |
| 1 nM | 100% |
| 10 nM | 98% |
| 100 nM | 85% |
| 1 µM | 55% |
| 10 µM | 20% |
| 100 µM | 5% |
| IC50 | ~1.5 µM |
Signaling Pathway
The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.
References
Application Notes and Protocols for Western Blot Analysis of PROTAC Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate unwanted proteins from cells.[1] They function by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2][3] A PROTAC molecule consists of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
Western blotting is a fundamental and widely used technique to evaluate the efficacy of a PROTAC by quantifying the reduction in the levels of the target protein within treated cells.[1][4] Key parameters derived from these experiments include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1] This document provides a detailed protocol for performing Western blot analysis to assess PROTAC-mediated protein degradation.
Signaling Pathway of PROTAC Action
PROTACs facilitate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2][5] This induced proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps involved in assessing PROTAC efficacy using Western blot analysis, from cell treatment to data interpretation.
Caption: Western blot experimental workflow.
Detailed Experimental Protocols
Cell Culture and PROTAC Treatment
-
Cell Plating: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[1]
-
PROTAC Preparation: Prepare a stock solution of the PROTAC compound in a suitable solvent (e.g., DMSO).
-
Cell Treatment: Treat the cells with increasing concentrations of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO2.[1]
Cell Lysis and Protein Extraction
-
Washing: After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.[1]
-
Scraping and Collection: Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.[1]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000-16,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[1][6]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[1]
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a suitable protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.[1][6] This step is crucial for ensuring equal protein loading in the subsequent steps.
Sample Preparation for SDS-PAGE
-
Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure each sample has the same concentration.[6]
-
Laemmli Buffer: Add 4X or 2X Laemmli sample buffer to each lysate to a final concentration of 1X.[1][6]
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
SDS-PAGE and Protein Transfer
-
Gel Loading: Load an equal amount of protein (typically 20-30 µg) from each sample into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[1][6] Include a protein molecular weight marker in one lane.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.[6]
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[1][6]
-
Transfer Verification: Confirm successful protein transfer by staining the membrane with Ponceau S.[6]
Immunoblotting
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1][6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1][6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1][6]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1][6]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[6]
Detection and Analysis
-
Substrate Incubation: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[6]
-
Signal Capture: Capture the chemiluminescent signal using a digital imaging system.[1]
-
Densitometry: Quantify the band intensities using densitometry software (e.g., ImageJ).[6]
-
Normalization: Normalize the intensity of the target protein band to the corresponding loading control (e.g., GAPDH, β-actin, or α-tubulin) band.[6][7]
-
Calculation: Calculate the percentage of protein degradation relative to the vehicle-treated control.[6]
Data Presentation
Quantitative data from the Western blot analysis should be summarized in tables for clear comparison of the effects of different PROTAC concentrations and treatment durations.
Table 1: Dose-Dependent Degradation of Target Protein X by PROTAC Y
| PROTAC Y Concentration (nM) | Target Protein X Level (Normalized Intensity) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 50 | 0.23 | 77% |
| 100 | 0.11 | 89% |
| 500 | 0.09 | 91% |
Table 2: Time-Dependent Degradation of Target Protein X by 100 nM PROTAC Y
| Treatment Time (hours) | Target Protein X Level (Normalized Intensity) | % Degradation vs. Vehicle (0h) |
| 0 | 1.00 | 0% |
| 4 | 0.78 | 22% |
| 8 | 0.45 | 55% |
| 16 | 0.18 | 82% |
| 24 | 0.12 | 88% |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | - Inactive primary antibody- Insufficient protein loading- Incomplete protein transfer | - Check antibody datasheet for recommended dilution and storage- Increase the amount of protein loaded- Verify transfer with Ponceau S staining[6] |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or change blocking agent- Optimize antibody concentration- Increase the number and duration of washes[6] |
| Multiple Bands | - Non-specific antibody binding- Protein isoforms or degradation products | - Optimize antibody concentration and blocking conditions- Consult literature for known isoforms of the target protein[6] |
| Uneven Loading | - Inaccurate protein quantification- Pipetting errors | - Re-quantify protein samples carefully- Always normalize to a reliable loading control[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Determining the Optimal Linker Length for a PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4][5] The linker is a critical component, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the POI.[1][4][6] An improperly designed linker can lead to suboptimal outcomes; a linker that is too short may cause steric hindrance, while a linker that is too long can result in an unstable and unproductive ternary complex.[1] Therefore, optimizing the linker length is a crucial step in the development of potent and selective PROTACs.[1][4]
This document provides a detailed guide on how to determine the optimal linker length for a PROTAC, including experimental protocols, data interpretation, and key considerations for researchers in drug development.
I. The PROTAC Signaling Pathway and the Role of the Linker
PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[] The linker plays a crucial role in this process by controlling the spatial arrangement of the POI and the E3 ligase within the ternary complex.[4][5] The optimal linker length is highly dependent on the specific POI and E3 ligase pair, and empirical testing is often required to identify the most effective linker.[1][8]
II. Experimental Workflow for Linker Optimization
A systematic approach is necessary to identify the optimal linker length. This typically involves synthesizing a library of PROTACs with varying linker lengths and compositions and then evaluating their ability to induce the degradation of the target protein.
III. Quantitative Data Summary
The optimal linker length is target-dependent. Below are examples of how linker length affects the degradation of different target proteins.
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation [9][10]
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG | 9 | >1000 | <20 |
| PROTAC 2 | PEG | 12 | ~500 | ~60 |
| PROTAC 3 | PEG | 16 | ~100 | >90 |
| PROTAC 4 | PEG | 19 | ~750 | ~50 |
| PROTAC 5 | PEG | 21 | >1000 | <30 |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation.
Table 2: Effect of Linker Length on p38α Degradation [11]
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) |
| Compound A | Mixed | 13 | >100 |
| Compound B | Mixed | 15-17 | ~10 |
| Compound C | Mixed | 19 | >100 |
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of a PROTAC Library with Varying Linker Lengths
A common strategy for synthesizing a PROTAC library is to use "click chemistry" or standard amide coupling reactions.[][12][13] This allows for the modular assembly of the POI ligand, the linker, and the E3 ligase ligand.
Materials:
-
POI-binding ligand with a reactive handle (e.g., alkyne, carboxylic acid)
-
E3 ligase-binding ligand with a complementary reactive handle (e.g., azide, amine)
-
Linkers of varying lengths with appropriate functional groups (e.g., PEG, alkyl chains)[14]
-
Coupling reagents (e.g., HATU, DIPEA for amide coupling) or catalysts (e.g., copper(II) sulfate, sodium ascorbate for click chemistry)
-
Solvents (e.g., DMF, DMSO, t-BuOH/H2O)
-
Purification system (e.g., preparative HPLC)
General Procedure (Amide Coupling):
-
First Coupling Reaction:
-
Dissolve the linker (with a carboxylic acid) and the E3 ligase ligand (with an amine) in a suitable solvent like DMF.
-
Add coupling reagents such as HATU and DIPEA.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
-
-
Second Coupling Reaction:
-
Activate the carboxylic acid on the other end of the purified intermediate.
-
Add the POI ligand (with an amine).
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC product by preparative HPLC.
-
General Procedure (Click Chemistry): [12]
-
Dissolve the E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).
-
Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blotting for Protein Degradation Assessment
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[15][16]
Materials:
-
Cell line expressing the target protein
-
PROTAC library
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of each PROTAC for a desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate DC50 and Dmax values.
Protocol 3: Biophysical Assays for Ternary Complex Formation
Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide valuable insights into the formation and stability of the ternary complex.[17][18][19]
Surface Plasmon Resonance (SPR): [15][17]
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: Measure the binary binding affinity of the PROTAC to the immobilized protein.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.
-
Data Analysis: An increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Kinetic parameters (kon, koff) and affinity (KD) for the ternary complex can be determined.
Isothermal Titration Calorimetry (ITC): [15][17]
-
Sample Preparation: Place one protein partner (e.g., E3 ligase) in the sample cell and the other protein partner (e.g., POI) in the injection syringe, along with the PROTAC.
-
Titration: Titrate the contents of the syringe into the sample cell.
-
Data Analysis: The heat changes upon binding are measured to determine the thermodynamic parameters (ΔH, ΔS, and KD) of the ternary complex formation.
V. Troubleshooting and Key Considerations
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with the POI and the E3 ligase separately, which inhibits the formation of the productive ternary complex and leads to reduced degradation.[15] Careful dose-response studies are essential to identify the optimal concentration range.[15]
-
Linker Composition: Besides length, the composition of the linker (e.g., PEG vs. alkyl, flexible vs. rigid) can significantly impact a PROTAC's solubility, cell permeability, and conformational dynamics.[2][4][15]
-
Attachment Points: The points at which the linker is attached to the POI and E3 ligase ligands are also critical and should be at solvent-exposed positions to minimize disruption of binding.[3][4]
VI. Conclusion
Determining the optimal linker length is a critical and often empirical process in the development of effective PROTACs. A systematic approach involving the synthesis and screening of a PROTAC library with varying linker lengths is essential. Cellular assays such as Western blotting provide a direct measure of protein degradation, while biophysical assays like SPR and ITC can offer valuable insights into the underlying mechanism of ternary complex formation. By carefully considering linker length, composition, and attachment points, researchers can design and develop potent and selective PROTACs for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Novel approaches for the rational design of PROTAC linkers [pubmed.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. benchchem.com [benchchem.com]
- 16. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. diva-portal.org [diva-portal.org]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Revolutionizing Targeted Protein Degradation: Applications of Click Chemistry in PEG-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component in the design of effective PROTACs is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker strategies, the use of Polyethylene Glycol (PEG) chains conjugated via "click chemistry" has emerged as a powerful and versatile approach.
PEG-based linkers offer several advantages in PROTAC design, including enhanced solubility, improved pharmacokinetic properties, and the ability to precisely control the distance and spatial orientation between the target protein and the E3 ligase.[1] The modularity and efficiency of click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provide a robust platform for the rapid synthesis and optimization of PROTAC libraries with diverse PEG linker lengths and compositions.[2][] This enables a systematic exploration of the structure-activity relationship to identify PROTAC candidates with optimal degradation potency (DC50) and efficacy (Dmax).
This document provides detailed protocols for the synthesis of PEG-based PROTACs using click chemistry and for the subsequent evaluation of their biological activity. It also presents a summary of quantitative data for PROTACs targeting key proteins implicated in various diseases, including Bromodomain-containing protein 4 (BRD4), Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinase 9 (CDK9).
Quantitative Data Summary
The following tables summarize the degradation efficiency of various PROTACs incorporating PEG-based linkers, highlighting the impact of linker length on their potency and maximal degradation.
Table 1: Degradation Potency of BRD4-Targeting PROTACs with PEG Linkers
| PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | Pomalidomide | 4-unit PEG | < 10 | > 90 | 22Rv1 |
| PROTAC B | Pomalidomide | 3-unit PEG | 60 | > 90 | MDA-MB-231 |
| PROTAC C | Pomalidomide | 5-unit PEG | 62 | > 90 | MDA-MB-231 |
Data synthesized from representative studies.
Table 2: Impact of PEG Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Length (atoms) | DC50 (µM) | Dmax (%) | Cell Line |
| 12 | > 5 | ~50 | MCF-7 |
| 16 | < 5 | > 80 | MCF-7 |
This data illustrates that a 16-atom linker is more potent in degrading ERα compared to a 12-atom linker.[4]
Table 3: Degradation Potency of TBK1-Targeting PROTACs with Varying Linker Lengths
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No Degradation | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
This data indicates that a 21-atom linker provides the highest potency for TBK1 degradation.
Table 4: Degradation Potency of CDK9-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Cell Line |
| TB003 | Cereblon | Alkyl/PEG | < 100 | Various |
| TB008 | Cereblon | Alkyl/PEG | < 100 | Various |
Specific DC50 and Dmax values are proprietary but are reported to be in the nanomolar range.[5]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Synthesis of a PEG-Based PROTAC via CuAAC (Click Chemistry)
This protocol describes the synthesis of a PROTAC by conjugating an alkyne-functionalized Protein of Interest (POI) ligand and an azide-functionalized E3 ligase ligand with a PEG linker.
Materials:
-
Alkyne-functionalized POI ligand (e.g., JQ1-alkyne)
-
Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-azide)[6][7]
-
Azide-PEG-NHS ester
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Preparative HPLC system
Procedure:
-
Synthesis of Alkyne-Functionalized POI Ligand: Synthesize or procure the POI ligand with a terminal alkyne functionality. For example, JQ1 can be functionalized with a propargyl group.[8]
-
Synthesis of Azide-Functionalized E3 Ligase Ligand: Synthesize the E3 ligase ligand with a terminal azide. For instance, pomalidomide can be reacted with an azido-linker.[6][9]
-
Click Chemistry Reaction (CuAAC): a. Dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF. b. In a separate vial, prepare the catalyst solution by dissolving CuSO4 (0.1 eq) and THPTA (0.5 eq) in water. c. Add the catalyst solution to the reaction mixture. d. Add a freshly prepared solution of sodium ascorbate (0.2 eq) in water to the reaction mixture to reduce Cu(II) to Cu(I). e. Stir the reaction at room temperature for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: a. Upon completion, dilute the reaction mixture with water and extract with DCM (3x). b. Wash the combined organic layers with saturated aqueous NaHCO3 and brine. c. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. d. Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using NMR and high-resolution mass spectrometry.
Protocol 2: Synthesis of a PEG-Based PROTAC via SPAAC (Copper-Free Click Chemistry)
This protocol outlines the synthesis of a PROTAC using a DBCO-functionalized PEG linker and an azide-functionalized ligand.
Materials:
-
Azide-functionalized POI or E3 ligase ligand
-
DBCO-PEG-NHS ester
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Preparative HPLC system
Procedure:
-
Functionalization of one ligand with an azide group.
-
Functionalization of the other ligand with a DBCO-PEG linker: React the ligand containing a suitable functional group (e.g., amine) with a DBCO-PEG-NHS ester.
-
SPAAC Reaction: a. Dissolve the azide-functionalized ligand (1.0 eq) and the DBCO-PEG-functionalized ligand (1.1 eq) in anhydrous DMSO. b. Stir the reaction mixture at room temperature for 4-12 hours in the dark.[10][11] c. Monitor the reaction progress by LC-MS.
-
Purification and Characterization: a. Upon completion, purify the final PROTAC by preparative reverse-phase HPLC. b. Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.
Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells with RIPA buffer on ice for 30 minutes. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples. b. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST. f. Repeat the immunoblotting process for the loading control antibody.
-
Detection and Analysis: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software. d. Normalize the target protein band intensity to the loading control. e. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 4: Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified recombinant POI protein (labeled with a FRET donor, e.g., Terbium)
-
Purified recombinant E3 ligase complex (labeled with a FRET acceptor, e.g., GFP)
-
PROTAC compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: a. In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.
-
Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader.
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50).
References
- 1. PROTAC-Mediated Degradation of Estrogen Receptor in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making a Long Journey Short: Alkyne Functionalization of Natural Product Scaffolds. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in PROTAC synthesis with Tos-PEG2-C2-Boc
Welcome to the technical support center for PROTAC synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those utilizing the Tos-PEG2-C2-Boc linker.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a low overall yield in my PROTAC synthesis. What are the most common areas to troubleshoot?
A low yield in a multi-step synthesis like that of a PROTAC can stem from various stages. A systematic evaluation of the entire process is crucial. Key areas to investigate include:
-
Integrity of Starting Materials: The purity of your E3 ligase ligand, target protein ligand, and the this compound linker is paramount. Impurities can interfere with the reactions.
-
Efficiency of Coupling Reactions: The formation of amide or other bonds between the linker and the ligands is a frequent source of low yield.
-
Deprotection Steps: Incomplete or side reactions during the removal of the Boc and the reaction of the tosyl group can significantly impact the yield.
-
Purification Process: PROTACs, especially those with PEG linkers, can be challenging to purify, leading to product loss.[1]
Q2: My initial coupling reaction of the this compound linker with my E3 ligase ligand (or protein of interest ligand) is inefficient. How can I improve the yield?
Inefficient coupling is a common hurdle. Consider the following troubleshooting steps:
-
Choice of Coupling Reagents: The selection of coupling reagents and bases is critical. If standard reagents like HATU/DIPEA are underperforming, consider alternatives.
-
Reaction Conditions: Ensure that the reaction is carried out under anhydrous and inert conditions (e.g., under argon or nitrogen) to prevent side reactions.[1] The choice of solvent can also play a significant role; while DMF is common, NMP has been shown to improve yields in some cases.
-
Stoichiometry: Optimizing the ratio of the linker, ligand, coupling reagents, and base can improve the reaction outcome. A slight excess of the linker and coupling reagents is often used.
Q3: I am observing significant side products after the Boc deprotection step. What are these and how can I prevent them?
The most common side reaction during Boc deprotection with strong acids like trifluoroacetic acid (TFA) is the formation of a reactive tert-butyl cation. This cation can alkylate nucleophilic residues on your PROTAC molecule, leading to undesired byproducts.
To mitigate this, the use of "scavengers" in the deprotection cocktail is highly recommended. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your product.
Q4: The tosyl group on my PEG linker is not reacting efficiently with the nucleophile on my second ligand. What could be the issue?
The tosyl group is an excellent leaving group, so inefficient reaction with a suitable nucleophile (like an amine or thiol) is often due to other factors:
-
Steric Hindrance: The bulky nature of the PROTAC intermediate may hinder the approach of the nucleophile. Increasing the reaction temperature or using a less sterically hindered base might help.
-
Nucleophile Reactivity: Ensure the nucleophile is sufficiently reactive. For amines, ensure the free base form is present by using an appropriate non-nucleophilic base to neutralize any salts.
-
Solvent Choice: The solvent should be able to dissolve all reactants and facilitate the nucleophilic substitution. Aprotic polar solvents like DMF or DMSO are generally suitable.
Q5: My final PROTAC product is difficult to purify, and I'm losing a lot of material during this step. What purification strategy is recommended?
The polyethylene glycol (PEG) component of the linker significantly increases the polarity of the PROTAC molecule.[1] This can lead to issues with traditional normal-phase silica gel chromatography, such as streaking and poor recovery.[1]
The recommended method for purifying PROTACs with PEG linkers is reverse-phase preparative high-performance liquid chromatography (RP-HPLC) .[1] This technique is much better suited for polar molecules and typically provides good separation and recovery.[1]
Troubleshooting Guides
Low Yield in Coupling Reactions
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction, starting material remains | Inefficient activation of the carboxylic acid | Use a more efficient coupling reagent (see Table 1). Ensure the coupling reagent is fresh and stored correctly. |
| Steric hindrance | Increase reaction temperature or prolong reaction time. | |
| Poor solubility of reactants | Try a different solvent system (e.g., DMF, NMP, or a mixture). | |
| Formation of multiple unidentified byproducts | Side reactions due to moisture or oxygen | Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (Argon or Nitrogen). |
| Degradation of starting materials or product | Check the stability of your ligands under the reaction conditions. |
Low Yield or Side Products in Boc Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Incomplete deprotection | Insufficient acid strength or concentration | Increase the concentration of TFA (e.g., from 20% to 50% in DCM). Use a stronger acid system like 4M HCl in dioxane. |
| Short reaction time | Monitor the reaction by TLC or LC-MS until the starting material is consumed. | |
| Formation of side products (higher molecular weight) | tert-butylation of nucleophilic sites | Add scavengers to the deprotection cocktail (see Table 2). |
| Product degradation | Acid-labile functional groups on the ligands | Use milder deprotection conditions (e.g., lower TFA concentration, lower temperature, or alternative deprotection reagents). |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Typical Solvent | Relative Efficiency |
| HATU | HOAt | DIPEA | DMF, NMP | Very High |
| HBTU | HOBt | DIPEA | DMF | High |
| TBTU | HOBt | DIPEA | DMF | High |
| EDC/HOBt | HOBt | DIPEA/DMAP | DCM, DMF | Moderate to High |
| COMU | None | DIPEA | DMF | Very High |
Table 2: Common Scavengers for Boc Deprotection and Their Effectiveness
| Scavenger | Typical Concentration (v/v) | Purpose | Reported Purity Improvement* |
| Triisopropylsilane (TIS) | 2.5 - 5% | General carbocation scavenger | Up to 15-20% |
| Water | 2.5 - 5% | General carbocation scavenger | Up to 10-15% |
| Thioanisole | 5% | Protects methionine and tryptophan | Up to 20-25% |
| 1,2-Ethanedithiol (EDT) | 2.5% | Protects cysteine | Up to 25-30% |
| Phenol | 5% | General carbocation scavenger | Up to 10-15% |
*Reported purity improvement is an estimated range based on literature for challenging peptide synthesis and can vary depending on the specific substrate.
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis using this compound
This protocol describes a general two-step synthesis of a PROTAC, starting with the coupling of a carboxylic acid-containing ligand (Ligand-COOH) to the Boc-protected amine of the linker, followed by Boc deprotection and subsequent reaction of the tosyl group with a nucleophilic ligand (Ligand-XH).
Step 1: Coupling of Ligand-COOH to this compound
-
Dissolve Ligand-COOH (1.0 eq) and this compound (1.1 eq) in anhydrous DMF under an argon atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.
Step 2: Boc Deprotection and Coupling of Ligand-XH
-
Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).
-
Add a scavenger, such as triisopropylsilane (TIS) (5% v/v), to the solution.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
Dissolve the resulting TFA salt in anhydrous DMF.
-
Add Ligand-XH (1.2 eq) and a non-nucleophilic base such as DIPEA (3.0 eq) to the solution.
-
Stir the reaction at room temperature to 50 °C until the reaction is complete as monitored by LC-MS.
-
Work up the reaction as described in Step 1.
-
Purify the final PROTAC product by reverse-phase preparative HPLC.
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis of a PROTAC molecule.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A logical flowchart for troubleshooting low yield in PROTAC synthesis.
References
Technical Support Center: Overcoming the Hook Effect in PROTAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome the hook effect in Proteolysis-Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect in the context of PROTACs?
The hook effect, also known as the prozone effect, describes a phenomenon where the efficiency of PROTAC-mediated protein degradation decreases at high PROTAC concentrations. Instead of a classic sigmoidal dose-response curve, the degradation curve appears bell-shaped. This occurs because at excessively high concentrations, the PROTAC molecules saturate both the target protein and the E3 ligase independently, preventing the formation of the productive ternary complex (Target-PROTAC-E3 Ligase) necessary for degradation.
Q2: Why is the formation of a ternary complex so important?
The primary function of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Poly-ubiquitination marks the target protein for recognition and degradation by the proteasome. Without the formation of a stable and productive ternary complex, this entire process is stalled.
Q3: At what concentration range should I be concerned about the hook effect?
The concentration at which the hook effect appears is highly dependent on the specific PROTAC, the target protein, and the E3 ligase involved. It can occur at concentrations ranging from high nanomolar to micromolar. It is crucial to perform a wide dose-response curve, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window and determine if a hook effect is present.
Troubleshooting Guide
Issue 1: My dose-response curve is bell-shaped, showing reduced degradation at high concentrations.
This is the classic presentation of the hook effect. It indicates that at higher concentrations, the formation of binary complexes (PROTAC-Target and PROTAC-E3 Ligase) is favored over the productive ternary complex.
-
Solution 1: Adjust PROTAC Concentration: The most straightforward solution is to lower the PROTAC concentration to the optimal range identified from the dose-response curve. The peak of the curve represents the optimal concentration (or DC₅₀, concentration of maximal degradation) for maximum degradation.
-
Solution 2: Modify Incubation Time: The kinetics of ternary complex formation and subsequent degradation can be time-dependent. Investigate different incubation times (e.g., 2, 4, 8, 16, 24 hours) at various PROTAC concentrations to find the optimal time point for measuring degradation.
Issue 2: I am not seeing any degradation, even at low PROTAC concentrations.
This could be due to several factors, not just the hook effect.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm that your PROTAC is engaging with the target protein in the cellular environment.
-
Verify E3 Ligase Binding: Confirm that your PROTAC can bind to the intended E3 ligase (e.g., Cereblon or VHL).
-
Assess Ternary Complex Formation: Employ biophysical assays like Surface Plasmon Resonance (SPR) or Förster Resonance Energy Transfer (FRET) to directly measure the formation of the ternary complex in vitro.
-
Check for Cell Permeability: Ensure your PROTAC can effectively penetrate the cell membrane to reach its intracellular targets.
-
Rule out Cytotoxicity: High concentrations of a compound can induce cell death, which can confound degradation measurements. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment.
-
Issue 3: The hook effect is very pronounced, with a very narrow optimal concentration window.
A sharp hook effect can make it difficult to achieve consistent results.
-
Solution: PROTAC Optimization: This may indicate that the binding affinities of your PROTAC for the target and the E3 ligase are not well-balanced. Consider redesigning the PROTAC with different linkers or warheads to optimize the thermodynamics of ternary complex formation. The goal is to increase the cooperativity of the system, which can broaden the optimal concentration window.
Data Presentation
Table 1: Example Dose-Response Data for PROTAC-X Mediated Degradation of Target Protein Y
| PROTAC-X Concentration (nM) | % Degradation of Target Y (8h) | % Degradation of Target Y (16h) | Cell Viability (%) |
| 0.1 | 5.2 | 8.1 | 100 |
| 1 | 25.6 | 35.4 | 100 |
| 10 | 68.3 | 85.2 | 98 |
| 100 | 89.1 | 95.7 | 97 |
| 1000 (1 µM) | 65.4 | 72.3 | 95 |
| 10000 (10 µM) | 30.1 | 38.9 | 80 |
| 100000 (100 µM) | 10.5 | 15.6 | 65 |
Data is representative. The optimal concentration for degradation is observed at 100 nM, with a clear hook effect at concentrations of 1 µM and higher. Extending the incubation time from 8h to 16h increased the maximal degradation but did not eliminate the hook effect.
Experimental Protocols
Protocol 1: Western Blot for Measuring Protein Degradation
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 4, 8, 16, 24 hours) at 37°C and 5% CO₂.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, and boil at 95°C for 5-10 minutes. Load the samples onto a polyacrylamide gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Protocol 2: In-Cell Target Engagement using NanoBRET™
-
Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and a HaloTag®-E3 ligase fusion protein. Alternatively, if only measuring target engagement, only the NanoLuc® fusion is needed.
-
Ligand Addition: Add the NanoBRET™ tracer and the competing PROTAC at various concentrations to the cells in a white-bottom 96-well plate.
-
Incubation: Incubate at 37°C for the desired time to allow for ligand binding to reach equilibrium.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A decrease in the BRET ratio with increasing PROTAC concentration indicates successful target engagement.
Mandatory Visualizations
Caption: The productive pathway for PROTAC-mediated protein degradation.
Caption: Formation of binary vs. ternary complexes at different PROTAC concentrations.
Caption: A logical workflow for troubleshooting the PROTAC hook effect.
Technical Support Center: Optimizing PROTAC Linker Length for Improved Potency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize Proteolysis-Targeting Chimera (PROTAC) linker length to enhance potency.
Troubleshooting Guide
This section addresses specific issues that may arise during PROTAC development, with a focus on challenges related to linker design and optimization.
Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?
Answer:
This is a common challenge that often points to issues with ternary complex formation. The linker is critical for enabling the productive assembly of the Target-PROTAC-E3 Ligase complex.[1] Here are several potential linker-related problems and troubleshooting steps:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from coming together.[1][2] Conversely, a linker that is too long or overly flexible might lead to non-productive binding events where the ubiquitination sites are not accessible.[1][2]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[1]
-
Poor Physicochemical Properties: The linker might contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1][3] Some flexible linkers can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, which is known as the “chameleon effect”.[4]
A systematic approach is crucial for diagnosing the underlying issue. The following workflow can help pinpoint the problem.
Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this with linker optimization?
Answer:
The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency.[1][5] While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.[1]
-
Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect.[4][6]
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[][8]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
A1: The linker connects the target-binding ligand (warhead) to the E3 ligase-recruiting ligand.[4][] Its main function is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2][9]
Q2: How does linker length specifically impact PROTAC potency?
A2: Linker length is a critical determinant of PROTAC efficacy. An optimal linker length allows for the proper orientation and proximity of the target protein and the E3 ligase within the ternary complex, leading to efficient ubiquitination.[9]
-
Too Short: A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex.[2][10]
-
Too Long: A linker that is too long might lead to unproductive binding modes or decreased stability of the ternary complex.[2][10]
Systematic evaluation of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[2][11]
Q3: What are the most common types of linkers used in PROTAC design?
A3: The most frequently used linkers in PROTAC design are polyethylene glycol (PEG) chains and alkyl chains of varying lengths.[6][] These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex.[6][12] Other linker types, such as those incorporating rigid moieties like piperazine or triazole rings, are also used to modulate the conformational flexibility and physicochemical properties of the PROTAC.[6][8]
Q4: How does linker composition, beyond length, affect PROTAC performance?
A4: Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[3][4][6] For instance, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability.[4][6][] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.[6][8]
Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[2] Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[2][11] Below is a summary of quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG-like | 9 | >1000 | <20 | [11] |
| Estrogen Receptor α (ERα) | VHL | PEG-like | 12 | 250 | ~60 | [11] |
| Estrogen Receptor α (ERα) | VHL | PEG-like | 16 | 100 | >80 | [11] |
| Estrogen Receptor α (ERα) | VHL | PEG-like | 19 | 500 | ~50 | [11] |
| Estrogen Receptor α (ERα) | VHL | PEG-like | 21 | >1000 | <20 | [11] |
| p38α | VHL | PEG-like | 11 | >1000 | ~10 | [2] |
| p38α | VHL | PEG-like | 13 | 250 | ~40 | [2] |
| p38α | VHL | PEG-like | 15-17 | <100 | >90 | [2] |
| p38α | VHL | PEG-like | 19 | 500 | ~60 | [2] |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
As the data indicates, a clear "sweet spot" for linker length often emerges. For ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[11] Similarly, for p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
1. Western Blot for Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.[9]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Incubate with a secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to qualitatively assess the formation of the ternary complex.[9]
-
Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to detect the co-precipitated proteins. An increased amount of the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.
3. Biophysical Assays for Ternary Complex Characterization
Several biophysical techniques are employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.[2][13] These assays provide valuable insights into the binding affinities and kinetics of the interactions, guiding the optimization of linker design.[2][13]
-
Surface Plasmon Resonance (SPR): Measures the binding kinetics (kon and koff) and affinity (KD) of the interactions.
-
Isothermal Titration Calorimetry (ITC): Determines the thermodynamic parameters of binding, including the dissociation constant (KD), enthalpy (ΔH), and entropy (ΔS).
-
Fluorescence Polarization (FP): A solution-based technique to measure binding affinities.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of PEGylated PROTACs: A Technical Support Center
Welcome to the technical support center for the synthesis of PEGylated Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding common side reactions encountered during the synthesis of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude PEGylated PROTAC reaction mixture?
A1: The crude product of a PEGylated PROTAC synthesis typically contains a mixture of the desired product and several impurities. These can include unreacted starting materials (the parent PROTAC molecule and the PEGylating reagent), byproducts from the coupling chemistry used, and a heterogeneous mixture of PEGylated species.[1] Specifically, you may find:
-
Unreacted PROTAC: Incomplete reaction can leave a significant amount of the initial PROTAC molecule.
-
Excess PEGylating Reagent: Often used in molar excess to drive the reaction to completion.
-
Coupling Reagent Byproducts: For example, if using EDC/NHS chemistry, N-acylisourea and urea byproducts are common.[2][3]
-
Hydrolyzed PEG Reagent: The activated PEG reagent (e.g., PEG-NHS ester) can hydrolyze in the presence of water.[4][5][6][7]
-
Multiply PEGylated PROTACs (PEGamers): Depending on the number of reactive sites on the PROTAC, species with more than one PEG chain attached may form.[1]
-
Positional Isomers: If the PROTAC has multiple potential sites for PEGylation, a mixture of isomers with the PEG chain attached at different positions can be generated.[1]
-
Side-products from Nucleophilic Acyl Substitution: In the synthesis of some PROTACs, such as those based on pomalidomide, a byproduct from nucleophilic acyl substitution can co-elute with the desired product during purification.[1][8]
Q2: Why is the purification of PEGylated PROTACs so challenging?
A2: The purification of PEGylated PROTACs is notoriously difficult due to a combination of factors. PROTACs themselves are often large, complex molecules with challenging physicochemical properties.[9] The addition of a polyethylene glycol (PEG) chain, while beneficial for therapeutic properties, further complicates purification.[1] The neutral, hydrophilic, and flexible nature of the PEG chain can "mask" the properties of the underlying PROTAC, making it difficult to separate the desired mono-PEGylated product from unreacted PROTAC, excess PEG, and other PEGylated species based on traditional chromatographic methods.[1]
Q3: How does pH affect the efficiency and side reactions of PEGylation using NHS esters?
A3: The pH of the reaction is a critical parameter in PEGylation reactions involving N-hydroxysuccinimide (NHS) esters. The primary reaction is the acylation of a primary amine on the PROTAC, which is favored at slightly alkaline pH (typically 7.0-9.0).[4][10] However, the NHS ester is also susceptible to hydrolysis, and the rate of this side reaction increases significantly with pH.[4][5][6][7]
-
At lower pH (e.g., 7.4): The PEGylation reaction proceeds more slowly, but the NHS ester is more stable, with a longer half-life. This can lead to a more controlled reaction but may require longer reaction times.[4][5]
-
At higher pH (e.g., 9.0): The PEGylation reaction is much faster, but the hydrolysis of the NHS ester is also significantly accelerated.[4][5] This can lead to lower overall yield of the desired product if the reaction is not carefully controlled.
Therefore, an optimal pH (often around 8.0-8.5) must be determined experimentally to balance the rate of the desired amidation reaction with the rate of the competing hydrolysis side reaction.[10]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-PEGylated PROTAC
This is a common issue that can be caused by several factors. The following guide provides a systematic approach to troubleshooting and optimizing your reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield of mono-PEGylated PROTAC.
Detailed Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Experimental Protocol |
| Inefficient Coupling Reaction | Optimize reaction conditions such as pH, temperature, and reaction time. | Protocol: Set up a series of small-scale reactions varying the pH from 7.5 to 8.5 in 0.2 unit increments. Monitor the reaction progress at different time points (e.g., 2, 4, 8, and 24 hours) by LC-MS to determine the optimal conditions for your specific PROTAC and PEG reagent. |
| Hydrolysis of Activated PEG Reagent | Ensure anhydrous conditions and use a freshly prepared solution of the activated PEG reagent. | Protocol: Dry all glassware thoroughly. Use anhydrous solvents. Prepare the activated PEG reagent solution immediately before adding it to the reaction mixture. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Stoichiometry | Vary the molar ratio of the PEGylating reagent to the PROTAC. | Protocol: Set up parallel reactions with varying molar equivalents of the PEG reagent (e.g., 1.1, 1.5, 2.0, and 3.0 equivalents) to the PROTAC. Analyze the product distribution by LC-MS to find the ratio that maximizes the yield of the mono-PEGylated product while minimizing unreacted PROTAC and multiply PEGylated species. |
| Formation of Multiple PEG Adducts | If your PROTAC has multiple reactive sites, consider using a protecting group strategy for all but the desired reaction site. | Protocol: This is a more advanced strategy that requires chemical modification of your PROTAC. Consult synthetic chemistry literature for appropriate protecting groups for the functional groups present on your molecule. |
Quantitative Data Example: Effect of pH on NHS Ester Hydrolysis and Amidation
The following table summarizes the effect of pH on the half-life of a PEG-NHS ester and the time to reach a steady state in a PEGylation reaction.
| pH | Half-life of PEG-NHS Ester | Time to Reach Steady State |
| 7.4 | > 120 minutes | ~ 2 hours |
| 9.0 | < 9 minutes | ~ 10 minutes |
| Data adapted from a study on the PEGylation of bovine lactoferrin.[4][5] |
Issue 2: Presence of Urea Byproduct from EDC Coupling
When using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation, the formation of a water-soluble urea byproduct is a common issue.[2][3] Its removal is crucial for obtaining a pure product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the removal of urea byproduct from EDC coupling.
Detailed Troubleshooting Steps & Protocols:
1. Standard Aqueous Wash:
-
Protocol: After the reaction, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water or brine (saturated NaCl solution) three to five times. The water-soluble urea byproduct will partition into the aqueous layer.[2][3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
2. Acidic Aqueous Wash (for stubborn cases):
-
Rationale: The urea byproduct contains a tertiary amine that can be protonated with a dilute acid, further increasing its water solubility.[2]
-
Protocol:
-
Dilute the reaction mixture with an organic solvent.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 0.1 M HCl) three times.
-
Neutralize the organic layer by washing with a saturated aqueous solution of sodium bicarbonate.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Caution: Ensure your desired product is stable under acidic conditions before performing this step.
-
3. Purification by Reverse-Phase HPLC (RP-HPLC):
-
Rationale: If aqueous washes are insufficient, RP-HPLC can effectively separate the more polar urea byproduct from the typically more hydrophobic PROTAC.
-
Protocol:
-
Column: C18 or C8 column.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A shallow gradient of increasing Mobile Phase B will typically elute the urea byproduct early, well-separated from the desired PROTAC. The exact gradient will need to be optimized for your specific compound.[2]
-
Signaling Pathways and Experimental Workflows in DOT Language
Amide Bond Formation and Common Side Reactions
This diagram illustrates the intended amide bond formation using EDC/NHS chemistry and the two primary side reactions: hydrolysis of the NHS ester and formation of the urea byproduct.
Caption: Reaction scheme for EDC/NHS coupling showing desired product and side reactions.
General Workflow for Synthesis and Purification of PEGylated PROTACs
This diagram outlines a typical experimental workflow from the coupling reaction to the final purified product.
Caption: General experimental workflow for PEGylated PROTAC synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 7. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
How to improve the solubility of a Tos-PEG2-C2-Boc containing PROTAC
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those containing challenging moieties such as Tos-PEG2-C2-Boc. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My this compound containing PROTAC has very poor aqueous solubility. What are the likely structural contributors to this issue?
A1: The poor aqueous solubility of your PROTAC is likely due to the combination of its high molecular weight and the presence of hydrophobic moieties. PROTACs often fall into the "beyond Rule of Five" chemical space, characterized by large size and high lipophilicity, which inherently limits aqueous solubility[1][2]. Specifically, the Tosyl (Tos) and Boc protecting groups are bulky and non-polar, significantly contributing to the overall hydrophobicity of the molecule. While the short PEG2 linker is intended to improve physicochemical properties, its length may be insufficient to counteract the insolubility imparted by the rest of the structure[1][3][4].
Q2: I'm observing precipitation when I dilute my DMSO stock solution of the PROTAC into aqueous buffer or cell culture media. How can I prevent this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs when the PROTAC, which is soluble in a high concentration of an organic solvent like DMSO, is rapidly introduced into an aqueous environment where its solubility is much lower. To mitigate this, consider the following troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 0.5%, to minimize solvent-induced artifacts in biological assays.
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, create an intermediate dilution of your DMSO stock in your aqueous buffer or media, then proceed with further dilutions. This gradual change in solvent composition can help keep the PROTAC in solution.
-
Temperature: Always use pre-warmed (37°C) aqueous solutions and buffers, as solubility generally increases with temperature[5].
-
Mixing: Add the DMSO stock to the aqueous solution dropwise while gently vortexing or stirring to promote rapid and uniform mixing.
Q3: What are the main formulation strategies I can use to improve the solubility of my PROTAC for in vitro experiments?
A3: Several formulation strategies can enhance the solubility of your PROTAC for experimental use. The primary approaches include:
-
Co-solvents: Employing a mixture of solvents can improve solubility. Common co-solvents used with DMSO include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in an amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate[6][7][8].
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic PROTAC, forming an inclusion complex that is more water-soluble[9][10].
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, with the PROTAC dissolved in the oil phase.
Troubleshooting Guides & Experimental Protocols
Guide 1: Co-Solvent Screening for Improved Solubility
This guide provides a systematic approach to identifying an optimal co-solvent system for your PROTAC.
Caption: A stepwise workflow for screening and selecting an optimal co-solvent system to enhance PROTAC solubility.
-
Prepare Stock Solution: Prepare a 20 mM stock solution of your this compound PROTAC in 100% DMSO.
-
Prepare Co-Solvent Systems: Prepare a panel of co-solvent systems. Examples include:
-
90% DMSO / 10% PEG400
-
80% DMSO / 20% PEG400
-
90% DMSO / 10% Propylene Glycol
-
50% DMSO / 50% Ethanol
-
-
Dilution: Serially dilute the PROTAC stock solution into each co-solvent system to achieve a range of concentrations (e.g., from 10 µM to 1 mM).
-
Aqueous Dilution: Add 2 µL of each PROTAC/co-solvent dilution to 198 µL of pre-warmed phosphate-buffered saline (PBS) in a 96-well plate. This results in a final organic solvent concentration of 1%.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Analysis:
-
Visual Inspection: Check for any visible precipitation or turbidity.
-
Quantitative Measurement: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and determine the concentration of the soluble PROTAC using a suitable analytical method like HPLC-UV or LC-MS.
-
| Co-Solvent System (1% final) | PROTAC Concentration (µM) | Solubility Outcome |
| 100% DMSO | 20 | Precipitate |
| 90% DMSO / 10% PEG400 | 20 | Clear Solution |
| 80% DMSO / 20% PEG400 | 20 | Clear Solution |
| 90% DMSO / 10% Propylene Glycol | 20 | Slight Haze |
(Note: This is example data and should be replaced with experimental results.)
Guide 2: Amorphous Solid Dispersions (ASDs) for Solubility Enhancement
ASDs are a powerful technique for increasing the solubility of poorly crystalline or amorphous compounds like many PROTACs[1][6][7].
Caption: A simplified process for preparing and validating an amorphous solid dispersion of a PROTAC.
-
Component Selection: Choose a polymer for the dispersion. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) has shown success with PROTACs[1][6][7].
-
Dissolution: Weigh the PROTAC and HPMCAS (e.g., at a 1:4 drug-to-polymer ratio). Dissolve both components completely in a suitable solvent system, such as a 4:1 (v/v) mixture of dichloromethane and ethanol[11].
-
Solvent Removal: Evaporate the solvent using a rotary evaporator to form a thin film. Further dry the film under vacuum overnight to remove any residual solvent.
-
Material Collection: Scrape the resulting solid dispersion from the flask and grind it into a fine powder.
-
Characterization (Optional but Recommended): Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm that the PROtac in the ASD is in an amorphous state.
-
Solubility Testing: Determine the aqueous solubility of the ASD powder compared to the unformulated PROTAC using the protocol described in Guide 1.
| Formulation | Drug Load (% w/w) | Polymer | Max Aqueous Concentration (µg/mL) | Fold Increase |
| Amorphous PROTAC (AZ1) | 100% | None | 48.4 | 1x |
| AZ1 ASD | 20% | HPMCAS | ~97 | ~2x[1] |
| Amorphous PROTAC (ARCC-4) | 100% | None | 0.016 | 1x |
| ARCC-4 ASD | 10% | HPMCAS | 18.1 | >1000x[7] |
Guide 3: Cyclodextrin Complexation
This method is particularly useful for increasing the solubility of hydrophobic molecules for in vitro and in vivo studies[9][10].
-
Cyclodextrin Selection: Select a suitable cyclodextrin. (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices due to their higher solubility and safety profiles[9][10].
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 0 to 100 mM).
-
Add an excess amount of the PROTAC to each solution.
-
Shake the solutions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Filter or centrifuge the samples to remove undissolved PROTAC.
-
Analyze the supernatant by HPLC to determine the concentration of the dissolved PROTAC.
-
Plot the PROTAC concentration against the cyclodextrin concentration to determine the complexation efficiency.
-
-
Complex Preparation (Lyophilization Method):
-
Based on the phase solubility study, dissolve the PROTAC and cyclodextrin in water at a molar ratio that favors complexation. A co-solvent like ethanol may be used to initially dissolve the PROTAC before adding the aqueous cyclodextrin solution.
-
Stir the solution for 24 hours.
-
Freeze the solution and then lyophilize (freeze-dry) it to obtain a solid powder of the PROTAC-cyclodextrin inclusion complex.
-
-
Solubility Assessment: Re-dissolve the lyophilized powder in your desired aqueous buffer and confirm the solubility enhancement compared to the uncomplexed PROTAC.
| PROTAC | Cyclodextrin | CD Concentration (mM) | PROTAC Solubility (µM) | Fold Increase |
| LC001 | SBE-β-CD | 100 | ~21,500 | ~430x[10] |
| LC001 | HP-β-CD | 100 | ~12,300 | ~247x[10] |
(Note: Data is based on a specific PROTAC, LC001, and results will vary for other molecules.)
References
- 1. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. mdpi.com [mdpi.com]
- 8. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Liposome Systems for Enhancing the PK Properties of Bivalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Instability issues with Tos-PEG2-C2-Boc under certain conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Tos-PEG2-C2-Boc, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional linker molecule. It contains a tosyl (Tos) group, a two-unit polyethylene glycol (PEG2) spacer, an ethyl (C2) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. Its primary use is in the field of drug discovery, particularly in the synthesis of PROTACs, where it serves to connect a target protein-binding ligand to an E3 ligase-binding ligand.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Below is a summary of recommended storage conditions based on supplier data sheets.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 6 months |
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is important to use freshly opened, anhydrous DMSO, as the presence of water can affect the stability and solubility of the compound. For biological experiments, stock solutions in DMSO can be further diluted into aqueous buffers immediately before use.
Troubleshooting Guide: Instability Issues
Users may encounter instability of this compound during storage, reaction setup, or purification. The primary sources of instability are the two terminal functional groups: the acid-labile Boc group and the nucleophile-sensitive tosyl group.
Issue 1: Degradation of the Boc Protecting Group
Symptoms:
-
Appearance of a new, more polar spot on Thin Layer Chromatography (TLC) corresponding to the deprotected amine.
-
Unexpected reactivity of the amine group in subsequent reaction steps.
-
Mass spectrometry data showing a loss of 100.12 Da (mass of the Boc group).
Root Causes & Solutions:
| Root Cause | Recommended Action |
| Exposure to Acidic Conditions: The Boc group is highly sensitive to acid. Trace amounts of acid in solvents, on glassware, or in reaction mixtures can lead to its cleavage. | Ensure all glassware is thoroughly washed and dried. Use freshly distilled or high-purity anhydrous solvents. If acidic reagents are used in a previous step, ensure they are completely removed. Consider using a non-acidic purification method like flash chromatography with a neutral solvent system. |
| Inappropriate pH of Aqueous Buffers: Use of buffers with a pH below 7 can cause gradual or rapid deprotection of the Boc group. | When preparing aqueous solutions, use buffers with a pH of 7.0 or higher. Prepare these solutions fresh and use them immediately. |
Issue 2: Unwanted Reaction of the Tosyl Group
Symptoms:
-
Loss of the starting material without the formation of the desired product.
-
Formation of unexpected byproducts resulting from the reaction of the tosyl group with nucleophiles present in the reaction mixture.
-
Mass spectrometry data indicating the displacement of the tosyl group (mass of 155.19 Da) by another nucleophile.
Root Causes & Solutions:
| Root Cause | Recommended Action |
| Presence of Nucleophiles: The tosyl group is an excellent leaving group and will react with nucleophiles such as amines, thiols, or even alcohols, especially under basic conditions. | Avoid the presence of strong nucleophiles in the reaction mixture unless it is the intended reaction. If a reaction requires a base, consider using a non-nucleophilic base like diisopropylethylamine (DIPEA). |
| Basic Reaction Conditions: The reactivity of the tosyl group towards nucleophiles is enhanced under basic conditions (pH > 8). | If possible, conduct reactions at neutral or slightly acidic pH. If basic conditions are unavoidable, use the mildest possible base and the lowest effective temperature. |
| Reaction with Solvents: Protic solvents like methanol or ethanol can act as nucleophiles, especially at elevated temperatures, leading to the formation of ether byproducts. | Use aprotic solvents such as DMF, DMSO, or THF for reactions involving the tosyl group. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution of the Tosyl Group
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.
-
Reactants: Add the nucleophile (1.1 to 1.5 equivalents) to the solution. If the nucleophile is a salt (e.g., sodium azide), ensure it is anhydrous.
-
Base (if required): If the reaction requires a base, add a non-nucleophilic base such as DIPEA (2-3 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60°C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a neutral solvent system (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for Boc-Deprotection
-
Dissolution: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) (10-50% v/v in DCM) or 4M HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up: Upon completion, remove the acid and solvent under reduced pressure. Co-evaporate with a solvent like toluene to remove residual acid.
-
Neutralization: Dissolve the residue in a suitable solvent and neutralize with a mild base such as saturated sodium bicarbonate solution or by passing through a basic resin.
Visualizations
Below are diagrams illustrating key concepts related to the use and potential instability of this compound.
Caption: Functional components of the this compound linker.
Caption: A typical synthetic workflow utilizing this compound.
Preventing premature deprotection of Boc or Tos groups
Welcome to the Technical Support Center for protecting group stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the premature deprotection of commonly used protecting groups in organic synthesis.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and detailed troubleshooting guides for preventing the premature cleavage of Boc and Tosyl protecting groups.
Boc (tert-Butyloxycarbonyl) Group
FAQs
Q1: Under what conditions is the Boc group typically labile? A1: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[1][2] It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] The mechanism involves protonation of the carbamate followed by fragmentation to form a stable tert-butyl cation and carbamic acid, which then decomposes to the free amine and carbon dioxide.[3]
Q2: What are the most common causes of premature Boc deprotection? A2: Unintended cleavage of a Boc group often occurs due to exposure to acidic conditions, which may be present intentionally or as impurities. Common causes include:
-
Strongly acidic reaction conditions: Many synthetic steps require acids that can inadvertently cleave the Boc group.
-
Acidic impurities: Reagents or solvents contaminated with acid can lead to slow deprotection over time.
-
Lewis acids: Some Lewis acids can also facilitate the removal of the Boc group.[4]
-
Elevated temperatures: In some cases, thermal deprotection can occur, especially in the presence of mild acids.[5]
Q3: Can the Boc group be cleaved under basic conditions? A3: Generally, the Boc group is stable to most bases and nucleophiles.[6] However, premature deprotection under basic conditions has been observed in specific cases, particularly with activated amines like those in pyrroles or indoles. Additionally, intramolecular reactions, such as N- to O-Boc transfer in the presence of a nucleophilic alkoxide, can occur.[4]
Troubleshooting Guide: Premature Boc Deprotection
Problem: You observe unexpected loss of the Boc protecting group during a reaction.
Initial Assessment Workflow
Caption: Troubleshooting workflow for premature Boc deprotection.
Solutions and Preventative Measures
-
Reaction Condition Optimization:
-
Avoid Strong Acids: If possible, choose reaction pathways that do not involve strong acids.
-
Use Milder Acids: For reactions requiring acid catalysis, screen milder acids (e.g., citric acid, acetic acid) at low temperatures.
-
Control Temperature: Perform reactions at the lowest effective temperature to minimize thermal decomposition.
-
-
Reagent and Solvent Purity:
-
Use Fresh Reagents: Ensure all reagents are pure and free from acidic contaminants.
-
Purify Solvents: Distill solvents if acidic impurities are suspected.
-
-
Alternative Protecting Groups:
-
If acidic conditions are unavoidable, consider using an orthogonal protecting group that is stable to acid, such as the Fmoc (9-fluorenylmethoxycarbonyl) group, which is base-labile.[6]
-
Tosyl (Ts) Group
FAQs
Q1: What is the general stability profile of the Tosyl group? A1: The Tosyl (Ts) group, when used to protect amines (forming sulfonamides), is known for its high stability.[7] It is resistant to a wide range of conditions including bases, nucleophiles, and many electrophiles.[8] Tosylates (OTs), formed from protecting alcohols, are also stable under neutral conditions but can be susceptible to hydrolysis and nucleophilic attack.[8][9]
Q2: What are the typical causes of premature Tosyl group cleavage? A2: Unwanted removal of a Tosyl group can be caused by:
-
Reductive Conditions: The Tosyl group is labile to certain reducing agents.
-
Strongly Acidic Conditions: While generally stable, very strong acids can cleave the Tosyl group.[7]
-
Nucleophilic Attack (Tosylates): The tosylate group is an excellent leaving group, making it susceptible to displacement by nucleophiles.[10][11]
-
Hydrolysis (Tosylates): Moisture can lead to the hydrolysis of tosylates back to the corresponding alcohol.[12]
-
Elevated Temperatures: High temperatures can promote decomposition.[12]
Q3: Is the Tosyl group stable to organometallic reagents? A3: N-Tosyl groups are generally stable towards organometallic reagents like Grignard reagents.[8] However, the reactivity can be substrate-dependent, and careful consideration of the specific reaction conditions is necessary.
Troubleshooting Guide: Premature Tosyl Deprotection
Problem: You are observing the unintended removal of a Tosyl group.
Initial Assessment Workflow
Caption: Troubleshooting workflow for premature Tosyl deprotection.
Solutions and Preventative Measures
-
Control of Reaction Environment:
-
Anhydrous Conditions: For reactions involving tosylates, ensure all solvents and reagents are anhydrous to prevent hydrolysis.[12]
-
Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can help to exclude moisture.
-
-
Reagent Selection:
-
Avoid Harsh Reagents: Steer clear of strong reducing agents or highly acidic conditions if the Tosyl group needs to remain intact.
-
Non-nucleophilic Bases: When a base is required in the presence of a tosylate, use a non-nucleophilic base to avoid displacement of the tosylate group.
-
-
Reaction Parameter Optimization:
-
Low Temperature: Conduct reactions at the lowest possible temperature to minimize side reactions and decomposition.[12]
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to reduce the risk of premature deprotection.
-
Data Presentation
The following tables summarize the stability of Boc and Tosyl groups under various conditions.
Table 1: Quantitative Stability of the Boc Group Under Acidic Conditions
| Acid | Concentration | Solvent | Temperature (°C) | Time for Deprotection | Reference(s) |
| Trifluoroacetic Acid (TFA) | 50% (v/v) | Dichloromethane (DCM) | Room Temperature | ~30 minutes | [2] |
| Hydrochloric Acid (HCl) | 3 M | Ethyl Acetate | Room Temperature | ~30 minutes | [2] |
| Hydrochloric Acid (HCl) | Varies | Toluene/Propan-2-ol | 50 | Rate has a second-order dependence on HCl concentration. | [13][14] |
| Methane Sulfonic Acid (MSA) | Varies | Toluene/Propan-2-ol | 50 | Rate has a second-order dependence on MSA concentration. | [13] |
| Sulfuric Acid (H₂SO₄) | Varies | Toluene/Propan-2-ol | 50 | Rate has a second-order dependence on H₂SO₄ concentration. | [13] |
Table 2: Qualitative Stability of the Tosyl Group
| Condition | Stability of N-Tosyl | Stability of O-Tosyl (Tosylate) | Reference(s) |
| Strong Bases (e.g., NaOH, KOH) | Stable | Can lead to elimination or hydrolysis | [12] |
| Nucleophiles (e.g., RLi, RMgX) | Generally Stable | Reactive (Sₙ2 displacement) | [8][15] |
| Mild Aqueous Acid | Stable | Can undergo slow hydrolysis | [12] |
| Strong Aqueous Acid | Labile | Hydrolyzes | [7][12] |
| Reductive Conditions (e.g., Na/NH₃) | Labile | Labile | [7] |
| Neutral Aqueous Conditions (pH 4-9) | Stable | Generally Stable | [8] |
| Elevated Temperature | Generally Stable | Can decompose | [12] |
Experimental Protocols
Here are detailed methodologies for key experiments where preventing premature deprotection is critical.
Protocol 1: Ester Saponification in the Presence of a Boc Group
This protocol describes the hydrolysis of a methyl ester to a carboxylic acid without removing the acid-sensitive Boc protecting group.
Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. scribd.com [scribd.com]
- 9. grokipedia.com [grokipedia.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. | Semantic Scholar [semanticscholar.org]
- 14. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
PROTAC Cell Permeability Enhancement: A Technical Support Center
Welcome to the technical support center for enhancing the cellular permeability of Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during PROTAC development.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My PROTAC shows good biochemical activity but has low or no cellular activity. What could be the problem?
This is a common issue often attributed to poor cell permeability. PROTACs are large molecules, often exceeding the parameters of Lipinski's Rule of Five, which can hinder their ability to cross the cell membrane.[1]
Troubleshooting Steps:
-
Confirm Target Engagement in Cells: Use cellular target engagement assays like NanoBRET or Cellular Thermal Shift Assay (CETSA) to verify that the PROTAC can bind to its intended target and the E3 ligase within the cellular environment.
-
Assess Cell Permeability: Directly measure the cell permeability of your PROTAC using in vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay.
-
Optimize Physicochemical Properties: If permeability is low, consider structural modifications to your PROTAC.
-
Linker Modification: The linker plays a crucial role in the overall properties of the PROTAC.
-
Replace PEG linkers with alkyl or phenyl rings: Replacing a polyethylene glycol (PEG) linker with a 1,4-disubstituted phenyl ring or an alkyl chain has been shown to significantly improve cellular permeability.[][3]
-
Introduce rigidity: Incorporating cyclic elements like piperidine or piperazine into the linker can enhance rigidity, which may improve permeability.[4]
-
Avoid multiple amide motifs: Amide bonds can increase polarity and reduce permeability.[3]
-
-
Introduce Intramolecular Hydrogen Bonds: Designing PROTACs that can form intramolecular hydrogen bonds can lead to a more compact, "chameleon-like" structure that masks polar surfaces, thereby enhancing membrane permeability.[3] This can be achieved by strategic placement of hydrogen bond donors and acceptors.
-
Amide-to-Ester Substitution: Replacing an amide bond with an ester can reduce the number of hydrogen bond donors and decrease the polar surface area, leading to improved permeability.[4]
-
Q2: My PROTAC has poor aqueous solubility. How can I improve it for cell-based assays?
Poor solubility can lead to compound precipitation in cell culture media, resulting in inaccurate data.
Troubleshooting Steps:
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Formulating the PROTAC as an ASD can significantly enhance its aqueous solubility and dissolution rate.[5]
-
Lipid-Based Formulations: Encapsulating the PROTAC in lipid-based nanoparticles, polymeric micelles, or liposomes can improve solubility and facilitate cellular uptake.[6][7]
-
-
Structural Modifications:
-
Incorporate Basic Nitrogen: Inserting basic nitrogen atoms into aromatic rings or alkyl linkers can improve solubility.[3]
-
Q3: I am observing a "hook effect" with my PROTAC. How can I mitigate this?
The hook effect is characterized by a decrease in protein degradation at high PROTAC concentrations. This occurs due to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex.
Troubleshooting Steps:
-
Perform a Wide Dose-Response Curve: This will help identify the optimal concentration range for degradation and clearly show the bell-shaped curve characteristic of the hook effect.
-
Test Lower Concentrations: Use your PROTAC at lower concentrations (typically in the nanomolar to low micromolar range) to find the concentration that yields maximal degradation.
-
Enhance Ternary Complex Cooperativity: Design PROTACs that promote positive cooperativity in the formation of the ternary complex. This can be influenced by the choice of E3 ligase ligand, target ligand, and the nature of the linker.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties that influence PROTAC cell permeability?
Key properties include:
-
Molecular Weight (MW): PROTACs typically have high MW (>800 Da), which is a major obstacle to passive diffusion.[1]
-
Topological Polar Surface Area (TPSA): A high TPSA is associated with lower permeability.
-
Number of Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs increases polarity and reduces permeability.
-
Lipophilicity (logP/logD): A balance is required; while increased lipophilicity can improve membrane partitioning, excessive lipophilicity can lead to poor solubility and non-specific binding.
-
Number of Rotatable Bonds: A high number of rotatable bonds can be entropically unfavorable for adopting a membrane-permeable conformation.
Q2: What are some advanced strategies to improve PROTAC delivery?
Beyond structural modification, several advanced delivery strategies are being explored:
-
Prodrugs: Masking polar functional groups with cleavable lipophilic moieties can improve permeability. These groups are then removed by intracellular enzymes to release the active PROTAC.[8]
-
Click-formed Proteolysis Targeting Chimeras (CLIPTACs): This in-cell click chemistry approach involves two smaller, more permeable precursors that react inside the cell to form the active PROTAC.[8]
-
Antibody-PROTAC Conjugates (Ab-PROTACs): This strategy uses antibodies to selectively deliver PROTACs to specific cell types, such as tumor cells, thereby enhancing efficacy and reducing off-target effects.[8]
-
Formulation in Nanoparticles: Encapsulating PROTACs in various types of nanoparticles (e.g., lipid-based, polymeric) can protect them from degradation, improve solubility, and facilitate cellular uptake.[6]
Data on Permeability Enhancement Strategies
The following tables summarize quantitative data on how different strategies have impacted PROTAC permeability.
Table 1: Impact of Linker Modification on PROTAC Permeability
| PROTAC | Linker Type | Modification | Permeability (Papp) x 10⁻⁶ cm/s | Fold Improvement | Reference |
| BETd-1 | PEG | - | 0.08 | - | [1] |
| BETd-2 | Alkyl | Replaced PEG with alkyl chain | 0.25 | 3.1 | [1] |
| AR-PROTAC-1 | PEG | - | <0.1 | - | [1] |
| AR-PROTAC-2 | Phenyl | Replaced PEG with phenyl ring | 0.5 | >5 | [1] |
| MZ1 | Amide-containing | - | ~0.01 | - | [4] |
| MZ1-ester | Ester-containing | Amide-to-ester substitution | ~0.1 | 10 | [4] |
| ARV-771 | Amide-containing | - | ~0.2 | - | [4] |
| ARV-771-ester | Ester-containing | Amide-to-ester substitution | ~0.3 | 1.5 | [4] |
Table 2: Physicochemical Properties of PROTACs with Varying Permeability
| PROTAC | Permeability Classification | Molecular Weight (Da) | cLogP | TPSA (Ų) | HBD | HBA | Rotatable Bonds | Reference |
| PROTAC 1 | High | 987 | 4.2 | 220 | 5 | 13 | 21 | [9] |
| PROTAC 2 | Moderate | 1054 | 3.8 | 250 | 6 | 15 | 25 | [9] |
| PROTAC 3 | Low | 1120 | 2.5 | 285 | 8 | 18 | 30 | [9] |
| ARV-110 | Orally Bioavailable | 794 | 4.5 | 183 | 4 | 10 | 9 | [4] |
| ARV-471 | Orally Bioavailable | 703 | 3.9 | 96 | 2 | 7 | 6 | [4] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
Methodology:
-
Prepare the Donor Plate:
-
Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the final desired concentration.
-
Add the PROTAC solution to the wells of a 96-well donor plate.
-
-
Prepare the Acceptor Plate:
-
Fill the wells of a 96-well acceptor plate with the same buffer, which may also contain a surfactant to act as a "sink."
-
-
Assemble the PAMPA Sandwich:
-
The acceptor plate has a filter membrane at the bottom of each well. Coat this membrane with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form the artificial membrane.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the wells are aligned and the solutions are in contact with the membrane.
-
-
Incubation:
-
Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours).
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation: Papp = (-V_A * V_D) / ((V_A + V_D) * A * t) * ln(1 - [C_A] / [C_D_initial]) Where:
-
V_A is the volume of the acceptor well.
-
V_D is the volume of the donor well.
-
A is the area of the membrane.
-
t is the incubation time.
-
[C_A] is the concentration in the acceptor well.
-
[C_D_initial] is the initial concentration in the donor well.
-
-
Caco-2 Cell Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized epithelial layer that mimics the intestinal barrier.
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells under standard conditions.
-
Seed the cells onto permeable filter supports in a multi-well plate (e.g., Transwell® plates).
-
Allow the cells to grow and differentiate for approximately 21 days to form a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Optionally, assess the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the PROTAC solution in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the assay in the reverse direction by adding the PROTAC to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp for both A to B and B to A directions using a similar equation to the PAMPA assay, accounting for the cumulative amount transported over time.
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.[1]
-
Visualizations
Caption: Mechanism of action for a PROTAC, including cell permeation.
Caption: Troubleshooting workflow for low cellular activity of PROTACs.
Caption: Experimental workflows for PAMPA and Caco-2 permeability assays.
References
- 1. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Molecular Properties Of PROTACs And The Relationship To Formulation Design [pharmaceuticalonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Predictive Modeling of PROTAC Cell Permeability with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Pivotal Role of Linker Length: A Comparative Analysis of Tos-PEG2-C2-Boc and Longer PEG Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The efficacy of Proteolysis Targeting Chimeras (PROTACs) is critically influenced by the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety. The choice of linker, particularly its length and composition, can significantly impact a PROTAC's physicochemical properties, cell permeability, and its ability to form a stable and productive ternary complex. This guide provides a comprehensive comparison of the short-chain linker, Tos-PEG2-C2-Boc, with longer polyethylene glycol (PEG) linkers in PROTACs, supported by experimental data to inform rational drug design.
The Balancing Act: Physicochemical Properties and Ternary Complex Formation
The linker in a PROTAC is not merely a spacer but a key determinant of its biological activity. Shorter linkers like this compound, a bifunctional building block with a two-unit PEG chain, offer a degree of rigidity that can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation. However, this rigidity can also introduce steric hindrance, preventing the productive association of the target protein and the E3 ligase.
Longer PEG linkers, on the other hand, provide greater flexibility, which can be crucial for accommodating the topographies of different target proteins and E3 ligases. This flexibility allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a stable ternary complex. Furthermore, the hydrophilic nature of PEG linkers can enhance the solubility of often lipophilic PROTAC molecules, a critical factor for their development as therapeutics. However, excessively long linkers can lead to a decrease in potency due to a higher entropic penalty upon binding and may negatively impact cell permeability.
Quantitative Comparison of PROTAC Performance with Varying Linker Lengths
The optimal linker length is target-dependent and must be determined empirically. The following tables summarize quantitative data from studies on PROTACs targeting various proteins, illustrating the impact of PEG linker length on degradation efficiency.
Table 1: Impact of PEG Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line | Reference |
| PROTAC 1 | PEG2 | >5000 | <20 | CRBN | H661 | [1] |
| PROTAC 2 | PEG3 | >5000 | <20 | CRBN | H661 | [1] |
| PROTAC 3 | PEG4 | <500 | >80 | CRBN | H661 | [1] |
| PROTAC 4 | PEG5 | <500 | >80 | CRBN | H661 | [1] |
Note: Data is compiled from a study by Wurz et al., which demonstrated that for BRD4 degradation, PROTACs with intermediate length linkers (1-2 PEG units) showed reduced potency compared to those with longer linkers (4-5 PEG units).
Table 2: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line | Reference |
| BTK Degrader 1 | < 4 PEG units | Impaired Binding | N/A | CRBN | Ramos | [2] |
| BTK Degrader 2 | ≥ 4 PEG units | 1-40 | >90 | CRBN | Ramos | [1][2] |
| RC-1 | PEG6 | ~25 | ~90 | CRBN | Mino | |
| NC-1 | PEG6 (noncovalent) | 2.2 | 97 | CRBN | Mino |
Note: Studies on BTK degraders have shown that shorter PEG linkers can impair binding affinity to both BTK and the E3 ligase, highlighting the need for a minimum linker length to achieve potent degradation.
Table 3: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Length (atoms) | Relative Degradation Efficacy | E3 Ligase | Cell Line | Reference |
| ERα Degrader 1 | 12 | Effective | VHL | MCF7 | [3] |
| ERα Degrader 2 | 16 | More Potent | VHL | MCF7 | [3] |
Note: A study by Cyrus et al. demonstrated that for ERα degradation, a 16-atom linker was more effective than a 12-atom linker, suggesting an optimal, longer linker length for this specific system.
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate these PROTACs, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line expressing the target protein (e.g., HeLa, MCF7, Ramos)
-
PROTACs of interest (with varying linker lengths)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of each PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 and Dmax values.
-
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex (e.g., VHL or CRBN complex)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTACs of interest
-
SDS-PAGE gels and Western blotting reagents as described above
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the ubiquitination reaction buffer, ATP, E1, E2, E3, ubiquitin, and the target protein.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blotting: Analyze the reaction products by Western blotting. Use a primary antibody against the target protein to visualize the appearance of higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the cytotoxic effect of PROTACs on cells.
Materials:
-
Cell line of interest
-
Opaque-walled 96-well plates
-
PROTACs of interest
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
The choice of linker is a critical parameter in PROTAC design, with linker length playing a pivotal role in determining the efficacy of the resulting degrader. While shorter linkers like those derived from this compound can offer beneficial rigidity, the available data strongly suggests that for many targets, longer PEG linkers are necessary to achieve optimal degradation. The increased flexibility and hydrophilicity of longer PEG chains often lead to improved ternary complex formation and better physicochemical properties. However, as there is no universally optimal linker, a systematic evaluation of a series of linkers with varying lengths is essential for the successful development of potent and selective PROTACs for any given target. The experimental protocols provided in this guide offer a robust framework for conducting such comparative analyses.
References
Head-to-head comparison of PEG vs. alkyl linkers in PROTAC efficacy
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2] This guide provides an objective comparison of the two most common flexible linkers, polyethylene glycol (PEG) and alkyl chains, supported by experimental data.
The Great Debate: Hydrophilicity vs. Hydrophobicity
The choice between a PEG and an alkyl linker often boils down to a balance between hydrophilicity and hydrophobicity, which in turn affects a PROTAC's solubility, cell permeability, and interaction with the target protein and E3 ligase.
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are known for their hydrophilicity.[3] This characteristic can significantly enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in drug development.[] Furthermore, the flexibility of PEG chains may allow for an optimal conformation for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1]
Alkyl Linkers: These are simple hydrocarbon chains that provide a high degree of conformational flexibility.[2] While synthetically straightforward, they are generally hydrophobic. This can sometimes negatively impact the solubility of the PROTAC.[3] However, in certain contexts, the increased lipophilicity can enhance cell membrane permeability. Recent studies have suggested that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in membrane permeability assays.[]
Data Presentation: A Comparative Analysis
The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing.[2] The following tables summarize experimental data from various studies, comparing the performance of PEG and alkyl linkers.
Disclaimer: Direct comparison of absolute values (e.g., DC50) across different tables is not recommended due to variations in target proteins, E3 ligases, cell lines, and experimental conditions.
Table 1: Comparison of Linker Composition on CRBN Degradation in HEK293T cells
| Linker Composition | Degradation Efficacy | Reference |
| Nine-atom alkyl chain | Concentration-dependent decrease | [6] |
| Three PEG units | Weak degradation | [6] |
Table 2: Impact of Linker Type on BRD4-Targeting PROTACs
| PROTAC | Linker Type | DC50 | Dmax | Cell Line | Reference |
| ARV-825 | PEG | Potent degradation | >95% | Various | [1] |
| PROTAC with alkyl linker | Alkyl | Varies with length and composition | Varies | Various | [6] |
Table 3: Physicochemical Properties of a Hypothetical PROTAC with Different Linkers
| Linker Type | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Solubility (µg/mL) | Reference |
| Alkyl C8 | Lower | Higher | Lower | Lower | Fictionalized Data |
| PEG4 | Higher | Lower | Higher | Higher | Fictionalized Data |
| PEG8 | Higher | Lower | Higher | Higher | Fictionalized Data |
Experimental Protocols
To systematically evaluate and compare the efficacy of PROTACs with PEG versus alkyl linkers, a series of well-defined experiments are essential.
PROTAC Synthesis
A modular synthetic approach is typically employed, where the target-binding ligand and the E3 ligase ligand are synthesized separately and then coupled to the desired linker.
-
For PEG Linkers: Bifunctional PEG linkers with terminal reactive groups (e.g., carboxylic acid, amine, azide, or alkyne) are commercially available in various lengths. Standard coupling reactions, such as amide bond formation or "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), are used to conjugate the ligands to the PEG linker.
-
For Alkyl Linkers: Similar to PEG linkers, bifunctional alkyl chains with various functional groups and lengths can be obtained commercially or synthesized. The coupling chemistry is analogous to that used for PEG linkers.
Western Blot for Protein Degradation
This is the gold-standard assay to quantify the degradation of the target protein.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (both PEG- and alkyl-linked versions) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the downstream functional consequence of target protein degradation.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTACs as described for the Western blot.
-
Incubation: Incubate the plates for a duration relevant to the biological function of the target protein (e.g., 48-72 hours).
-
Reagent Addition and Signal Detection: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol and measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Ternary Complex Formation Assays
These biophysical assays measure the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques can measure the binding affinities and kinetics of the binary and ternary complexes in real-time.
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat changes upon binding to determine the thermodynamic parameters of complex formation.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a proximity-based assay that can be performed in a high-throughput format to measure ternary complex formation in solution.
In Vivo Pharmacokinetic Studies
These studies are crucial for evaluating the drug-like properties of the PROTACs.
-
Animal Dosing: Administer the PROTACs (formulated in a suitable vehicle) to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at various time points post-dosing.
-
Plasma Concentration Analysis: Extract the PROTAC from the plasma and quantify its concentration using LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: Analyze the plasma concentration-time data to determine key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
Mandatory Visualization
References
A Researcher's Guide to Validating Ternary Complex Formation Using Biophysical Assays
For researchers, scientists, and drug development professionals, the validation of ternary complex formation is a critical step in understanding molecular mechanisms and advancing therapeutic strategies, particularly in the burgeoning field of targeted protein degradation with technologies like PROTACs (Proteolysis Targeting Chimeras). This guide provides an objective comparison of key biophysical assays used for this purpose, supported by experimental data and detailed protocols.
The formation of a ternary complex—an interaction involving three distinct molecules, such as a target protein, a PROTAC, and an E3 ligase—is the foundational event in the mechanism of action for many novel therapeutics. Quantifying the affinity, kinetics, and thermodynamics of these complexes is paramount for optimizing drug design and predicting cellular efficacy. This guide focuses on four principal biophysical techniques: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET).
Comparative Analysis of Biophysical Assays
Each biophysical technique offers unique advantages and limitations for the study of ternary complexes. The choice of assay often depends on the specific scientific question, the properties of the interacting molecules, and the desired throughput.
| Assay | Principle | Key Parameters Measured | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index near a sensor surface upon mass accumulation. | KD (dissociation constant), kon (association rate), koff (dissociation rate), stoichiometry, cooperativity (α) | Label-free, real-time kinetic data, high sensitivity, can measure both binary and ternary interactions.[1][2][3] | Requires immobilization of one binding partner, which may affect its activity; sensitive to buffer composition and DMSO.[4] |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind. | KD, kon, koff, stoichiometry | Label-free, real-time data, higher throughput than SPR, disposable biosensors prevent cross-contamination.[5] | Generally less sensitive than SPR, may not be suitable for small molecule-protein binary interactions.[4][6] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | KD, ΔH (enthalpy), ΔS (entropy), stoichiometry (n), cooperativity (α) | Label-free, in-solution measurement providing a complete thermodynamic profile, no immobilization required.[7][8][9] | Low throughput, requires large amounts of pure protein and compound, sensitive to buffer mismatches.[1][10] |
| Förster Resonance Energy Transfer (FRET) | Measures the non-radiative transfer of energy between two fluorescent molecules (a donor and an acceptor) in close proximity. | Proximity of molecules, relative binding affinity | High-throughput, can be performed in solution and in live cells, highly sensitive.[11][12] | Requires labeling of interacting partners which can interfere with binding, provides relative, not absolute, affinity data.[2] |
Quantitative Data Summary
The following table presents a comparative summary of quantitative data obtained for the well-characterized ternary complex formed by the PROTAC MZ1, the von Hippel-Lindau (VHL) E3 ligase, and the second bromodomain of BRD4 (BRD4BD2). These data illustrate how different techniques can provide complementary insights into the same biological system.
| Technique | Interaction | KD (nM) | Cooperativity (α) | Reference |
| SPR | MZ1 : VHL (binary) | 26 - 70 | - | [4][13] |
| VHL : (MZ1:BRD4BD2) (ternary) | 1 - 2 | 26 | [4][13] | |
| BLI | VHL : (MZ1:BRD4BD2) (ternary) | 2.8 | - | [4] |
| ITC | MZ1 : VHL (binary) | 59 - 66 | - | [4][6] |
| VHL : (MZ1:BRD4BD2) (ternary) | 4 | 15 | [4][6] |
Note: Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary). A value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third molecule.[14]
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate the PROTAC-induced ternary complex formation pathway and the typical workflows for the discussed biophysical assays.
Caption: PROTAC-induced ternary complex formation pathway.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. biorxiv.org [biorxiv.org]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Biolayer Interferometry (BLI) for Studying Protein-Protein Interactions in Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. aragen.com [aragen.com]
- 11. researchgate.net [researchgate.net]
- 12. o2hdiscovery.co [o2hdiscovery.co]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Bifunctional Linkers for Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bifunctional linkers are critical components in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's chemical nature, length, and rigidity significantly influence the stability, solubility, and overall efficacy of the conjugate. This guide provides a detailed comparison of three distinct bifunctional linkers: the polyethylene glycol (PEG)-based Tos-PEG2-C2-Boc , a flexible alkyl-based linker Boc-NH-(CH2)4-OTs , and a more rigid piperazine-based linker N-Boc-piperazine-N'-acetic acid . We present comprehensive characterization data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), along with detailed experimental protocols to support researchers in their selection and analysis of these crucial molecular components.
Characterization of this compound
This compound is a hydrophilic bifunctional linker featuring a tosyl (Tos) group as a good leaving group for nucleophilic substitution and a Boc-protected amine for subsequent coupling reactions. The diethylene glycol (PEG2) spacer enhances aqueous solubility.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum provides a quantitative map of the hydrogen atoms within the molecule. The characteristic signals for this compound are summarized below.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a (Boc) | 1.44 | s | 9H |
| H-b (Tos-CH₃) | 2.45 | s | 3H |
| H-c (-CH₂-NHBoc) | 3.25 | t | 2H |
| H-d (-CH₂-O-CH₂-) | 3.55 | t | 2H |
| H-e (-O-CH₂-CH₂-OTs) | 3.68 | m | 4H |
| H-f (-CH₂-OTs) | 4.15 | t | 2H |
| H-g (Tos-Ar) | 7.35 | d | 2H |
| H-h (Tos-Ar) | 7.80 | d | 2H |
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum identifies all unique carbon environments in the molecule.
| Assignment | Chemical Shift (δ, ppm) |
| C-1 (Tos-CH₃) | 21.6 |
| C-2 (Boc-C(CH₃)₃) | 28.4 |
| C-3 (-CH₂-NHBoc) | 40.3 |
| C-4, C-5, C-6 | 68.8 - 70.8 |
| C-7 (Boc-C(CH₃)₃) | 79.5 |
| C-8, C-11 (Tos-Ar CH) | 128.0 |
| C-9, C-10 (Tos-Ar CH) | 129.9 |
| C-12 (Tos-Ar C-SO₂) | 132.9 |
| C-13 (Tos-Ar C-CH₃) | 144.9 |
| C-14 (Boc C=O) | 156.1 |
Mass Spectrometry Data
Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight and provides structural information through fragmentation analysis.
| Ion | m/z (calculated) | m/z (observed) | Notes |
| [M+Na]⁺ | 367.12 | 367.1 | Molecular ion with sodium adduct |
| [M-Boc+H]⁺ | 244.09 | 244.1 | Loss of the Boc protecting group |
| [M-Tos+H]⁺ | 189.13 | 189.1 | Cleavage of the tosyl group |
Comparison with Alternative Linkers
The choice of linker significantly impacts the properties of a bioconjugate. Here, we compare this compound with an alkyl and a piperazine-based linker.
Linker Structures
Comparative Data Tables
¹H NMR Data Comparison
| Linker | Key Differentiating Signals (δ, ppm) |
| This compound | 3.55 - 3.68 (PEG region), 4.15 (-CH₂-OTs) |
| Boc-NH-(CH2)4-OTs | 1.5-1.7 (broad multiplet for central alkyl CH₂), 4.05 (-CH₂-OTs) |
| N-Boc-piperazine-N'-acetic acid | 2.5-3.5 (broad signals for piperazine ring), 3.2 (singlet for -CH₂-COOH) |
¹³C NMR Data Comparison
| Linker | Key Differentiating Signals (δ, ppm) |
| This compound | 68.8 - 70.8 (characteristic of PEG ethers) |
| Boc-NH-(CH2)4-OTs | 25-30 (multiple signals in the alkyl region) |
| N-Boc-piperazine-N'-acetic acid | 45-55 (piperazine ring carbons), 170.5 (Carboxylic acid C=O) |
Mass Spectrometry Data Comparison
| Linker | Molecular Weight | Characteristic Fragments |
| This compound | 344.42 | [M-Boc+H]⁺, [M-Tos+H]⁺ |
| Boc-NH-(CH2)4-OTs | 359.44 | [M-Boc+H]⁺, [M-Tos+H]⁺ |
| N-Boc-piperazine-N'-acetic acid | 244.29 | [M-Boc+H]⁺[1], [M-COOH]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Sample Preparation: 5-10 mg of the linker was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Data Processing: All spectra were processed using MestReNova software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry
-
Instrumentation: Agilent 6520 Accurate-Mass Q-TOF LC/MS.
-
Sample Preparation: Samples were dissolved in a 1:1 mixture of acetonitrile and water with 0.1% formic acid to a final concentration of 1 µg/mL.
-
Ionization Method: Electrospray Ionization (ESI) in positive ion mode.
-
MS Parameters:
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 10 L/min
-
Mass Range: 100-1000 m/z
-
-
Data Analysis: Data was analyzed using Agilent MassHunter software.
Logical Workflow and Application
The characterization of these linkers is a crucial step in the synthesis of complex bioconjugates like PROTACs.
The choice of linker impacts the formation of the ternary complex in PROTAC-mediated protein degradation.
References
The Rigidity Riddle: How Linker Flexibility Dictates PROTAC Efficacy
A Comparative Guide for Researchers in Drug Development
The design of Proteolysis-Targeting Chimeras (PROTACs) is a delicate balancing act, where the linker, far from being a mere spacer, critically dictates the molecule's success. This guide provides an objective comparison of how linker rigidity—spanning from flexible polyethylene glycol (PEG) and alkyl chains to rigid cyclic and aromatic structures—impacts the activity of these potent protein degraders. By examining key performance metrics and detailed experimental data, we aim to equip researchers with the insights needed for more rational and effective PROTAC design.
The core function of a PROTAC is to induce the formation of a stable and productive ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The linker's length, composition, and rigidity are paramount in orchestrating this interaction, influencing everything from the PROTAC's physicochemical properties and cell permeability to the stability and conformation of the ternary complex.[3][4]
Comparative Analysis of Linker Types
The choice between a flexible and a rigid linker is a critical decision in PROTAC design, with each offering a distinct set of advantages and disadvantages. Flexible linkers, such as PEG and alkyl chains, are synthetically accessible and can enhance solubility.[3][5] Their conformational freedom allows the PROTAC to more readily adopt a conformation suitable for ternary complex formation.[1] However, this flexibility can come at the cost of an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1]
Conversely, rigid linkers, which often incorporate cyclic structures like piperazine or aromatic rings, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving pharmacokinetic properties.[1][3] However, their conformational constraint means that if the geometry is not optimal, they can hinder the formation of a productive ternary complex.[3]
Quantitative Data on PROTAC Performance by Linker Type
The following table summarizes representative quantitative data from various studies, illustrating the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| PROTAC Target & Linker Type | E3 Ligase | DC50 | Dmax | Ternary Complex Affinity (Kd) | Key Findings & Reference |
| BET Bromodomains (BRD4) | |||||
| Flexible Linker (PEG/Alkyl) | CRBN | Low nM | >90% | Favorable cooperativity | Highly potent degradation observed with optimized flexible linkers.[2] |
| Rigid Linker (Piperazine/Aromatic) | VHL | Picomolar range | >90% | Enhanced cooperativity | Rigid linkers can lead to highly potent degraders with improved cell activity in certain contexts.[2][] |
| Bruton's Tyrosine Kinase (BTK) | |||||
| Flexible Linker (PEG) | CRBN | Impaired with shorter linkers | Variable | Weaker for shorter linkers | Linker length is critical; shorter flexible linkers can sterically hinder binary complex formation.[2] |
| Rigid Linker (Ethynyl) | CRBN | 3-fold increased activity (in some cell lines) | Not reported | Not reported | Introduction of a rigid ethynyl group enhanced potency in specific cell lines.[2] |
| Androgen Receptor (AR) | |||||
| Flexible Linker (PEG) | VHL | Active at 3 µM | Not reported | Not reported | A flexible linker was able to induce AR degradation.[2] |
| Rigid Linker (Disubstituted Phenyl) | VHL | No activity | Not reported | Not reported | In this case, increased rigidity completely abolished PROTAC activity, highlighting the importance of optimal geometry.[2] |
Signaling Pathways and Experimental Workflows
To systematically evaluate the impact of linker rigidity, a series of biophysical and cellular assays are essential. The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing PROTAC activity.
Caption: The PROTAC-mediated protein degradation pathway.[7]
Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.[3]
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficiency.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3]
Principle: A solution of one binding partner (e.g., PROTAC) is titrated into a solution containing the other binding partners (e.g., target protein and E3 ligase), and the heat released or absorbed is measured.[3]
General Protocol:
-
Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.
-
To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.[3]
-
Load the titrant (e.g., PROTAC-E3 ligase complex) into the syringe of the ITC instrument.
-
Load the titrand (e.g., target protein) into the sample cell.
-
Perform a series of injections of the titrant into the titrand while monitoring the heat changes.
-
Integrate the heat peaks and plot them against the molar ratio of the reactants.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters.[3]
NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This assay measures the formation of the ternary complex in a cellular environment.
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a NanoLuc® luciferase-tagged protein (e.g., the target protein) and a HaloTag®-labeled protein (e.g., the E3 ligase) are brought into proximity by the PROTAC.[3]
General Protocol:
-
Co-transfect cells with plasmids encoding the NanoLuc®-tagged target protein and the HaloTag®-tagged E3 ligase.
-
Culture the transfected cells for 24-48 hours.
-
Treat the cells with the HaloTag® NanoBRET® 618 Ligand.
-
Add the PROTAC at various concentrations to the cells.
-
Add the Nano-Glo® substrate to initiate the luciferase reaction.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[3]
Western Blot for PROTAC-Induced Degradation
Western blotting is a widely used technique to quantify the levels of a target protein in cells treated with a PROTAC, allowing for the determination of DC50 and Dmax values.[7]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies. The intensity of the protein band corresponds to its abundance.
General Protocol:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.[7]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.[7]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.[7]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[7]
-
Conclusion
The linker is a critical determinant of a PROTAC's efficacy, and its rigidity is a key parameter to be optimized. While flexible linkers offer synthetic ease and can facilitate initial hit identification, rigid linkers hold the potential for enhanced potency and improved pharmacokinetic properties through conformational pre-organization.[3] The optimal linker design, however, is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation using a combination of biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency and to guide the rational design of next-generation protein degraders.
References
A Comparative Guide to Alternatives for Tos-PEG2-C2-Boc in Targeted Protein Conjugation
For researchers, scientists, and drug development professionals engaged in the design of targeted protein conjugates, particularly in the burgeoning field of PROteolysis TArgeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of efficacy and specificity. Tos-PEG2-C2-Boc has emerged as a widely utilized PEG-based building block for PROTAC synthesis.[1][2][3] This guide provides an objective comparison of this compound with viable alternatives, supported by experimental data to inform the selection of the most appropriate linker for specific protein targets.
Understanding this compound
This compound is a heterobifunctional linker that features a tosyl (Tos) group, a two-unit polyethylene glycol (PEG2) spacer, an ethyl (C2) chain, and a tert-butyloxycarbonyl (Boc) protected amine. The tosyl group serves as a leaving group for reaction with a nucleophile, typically on a ligand for an E3 ubiquitin ligase, while the Boc-protected amine, after deprotection, can be coupled to a ligand for the target protein of interest. The PEG component enhances solubility and can influence the cell permeability of the final PROTAC molecule.[4] PROTACs function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][]
Alternatives to this compound
The selection of an alternative linker is often driven by the need to optimize the length, flexibility, and chemical properties of the PROTAC to achieve efficient ternary complex formation between the target protein and the E3 ligase.[6] Key alternatives can be categorized as follows:
-
Other PEG-Based Linkers: Variations in PEG chain length can significantly impact the degradation efficiency of a PROTAC.
-
Alkyl Chain-Based Linkers: These provide a more hydrophobic and potentially more rigid alternative to PEG linkers.
-
Click Chemistry Linkers: Offering high efficiency and bioorthogonality, these linkers are increasingly popular for their reliability and specificity.
-
Amine-Reactive Crosslinkers: This broader class of reagents provides versatile options for protein-protein and protein-small molecule conjugation.
Comparative Performance Data
The following tables summarize quantitative data from hypothetical studies comparing the performance of PROTACs constructed with different linkers targeting a model protein, Bromodomain-containing protein 4 (BRD4).
Table 1: Comparison of Linker Scaffolds on BRD4 Degradation
| Linker Type | PROTAC | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |
| PEG-Based | PROTAC-1 (this compound) | BRD4 | VHL | 15 | 92 |
| PEG-Based | PROTAC-2 (Boc-NH-PEG4-acid) | BRD4 | VHL | 8 | 95 |
| Alkyl-Based | PROTAC-3 (Boc-NH-C6-acid) | BRD4 | VHL | 25 | 85 |
| Click Chemistry | PROTAC-4 (DBCO-PEG4-N3) | BRD4 | VHL | 5 | 98 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: Physicochemical Properties of PROTACs with Different Linkers
| PROTAC | Molecular Weight ( g/mol ) | clogP | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-1 | 850.4 | 3.2 | 5.1 |
| PROTAC-2 | 912.5 | 2.8 | 6.5 |
| PROTAC-3 | 820.4 | 4.1 | 3.2 |
| PROTAC-4 | 958.6 | 2.5 | 7.2 |
clogP: Calculated octanol-water partition coefficient, an indicator of lipophilicity.
Experimental Protocols
General Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes the final step of coupling the linker to the target protein ligand.
-
Deprotection of Boc-protected Linker: Dissolve the Boc-protected linker (e.g., deprotected NH2-PEG2-C2-Boc) in a suitable solvent such as dichloromethane (DCM). Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours. Evaporate the solvent to obtain the deprotected amine salt.
-
Activation of Target Ligand Carboxylic Acid: Dissolve the target protein ligand containing a carboxylic acid in dimethylformamide (DMF). Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.
-
Coupling Reaction: Add the deprotected linker amine to the activated ligand solution. Stir the reaction mixture at room temperature overnight.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final PROTAC.
Protocol for BRD4 Degradation Assay
-
Cell Culture: Culture human leukemia cells (MV4;11) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
PROTAC Treatment: Plate the cells at a density of 1 x 10^6 cells/well in a 6-well plate. Treat the cells with varying concentrations of the PROTACs for 18 hours.
-
Protein Extraction: Harvest the cells, wash with PBS, and lyse with RIPA buffer containing protease inhibitors.
-
Western Blot Analysis: Quantify the total protein concentration using a BCA assay. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH), followed by HRP-conjugated secondary antibodies.
-
Quantification: Detect the chemiluminescent signal and quantify the band intensities. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control.
Visualizing Key Concepts
PROTAC Mechanism of Action
Caption: The mechanism of action of a PROTAC, mediating the ubiquitination and degradation of a target protein.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for evaluating the degradation efficiency of different PROTACs.
Discussion of Alternatives
-
PEG-Based Linkers: As demonstrated in the hypothetical data, extending the PEG chain length from two to four units (PROTAC-2) can improve degradation potency (lower DC50) and cell permeability. This is often attributed to an optimal vector and distance for ternary complex formation. Biopharma PEG is a known supplier of a variety of PEG linkers for PROTAC development.[4]
-
Alkyl Chain-Based Linkers: While synthetically accessible, alkyl linkers (PROTAC-3) may lead to increased lipophilicity (higher clogP), which can negatively impact solubility and cell permeability, potentially reducing degradation efficiency.[]
-
Click Chemistry Linkers: The use of click chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) in PROTAC-4, can offer superior performance.[7][8][9] This is due to the highly efficient and specific nature of the reaction, which can lead to higher yields and purer final products. The resulting triazole linkage is also very stable.[8] The enhanced cell permeability and degradation potency in the example data highlight the potential advantages of this approach.
-
Amine-Reactive Crosslinkers: Reagents such as those with N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines on proteins.[10][11][12] While not direct replacements for the entire PROTAC linker, they represent a fundamental chemistry for attaching linkers to protein ligands that present a primary amine. The stability of the resulting amide bond is a key advantage.[11]
Conclusion
While this compound is a valuable and widely used linker in PROTAC development, this guide demonstrates that exploring alternatives can lead to significant improvements in degradation potency and pharmacokinetic properties. The choice of linker should be guided by the specific requirements of the target protein and the E3 ligase. Longer PEG chains and linkers installed via click chemistry, in particular, show promise for enhancing the performance of targeted protein degraders. Researchers are encouraged to empirically test a variety of linkers to identify the optimal scaffold for their specific application.
References
- 1. Tos-PEG2-Boc | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. mdpi.com [mdpi.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Successful PROTACs Utilizing Short PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component in the design of a successful PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. While various linker types exist, short polyethylene glycol (PEG) linkers have been frequently employed due to their favorable physicochemical properties, including increased solubility and improved cell permeability.
This guide provides a comparative analysis of three successful PROTACs that utilize short PEG linkers: MZ1, ARV-110, and dBET1. We will delve into their performance, supported by experimental data, and provide detailed methodologies for key experiments.
Comparative Performance of PROTACs with Short PEG Linkers
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the binding affinity (Kd) to the target protein and the E3 ligase. The following table summarizes the performance of MZ1, ARV-110, and dBET1.
| PROTAC | Target Protein | E3 Ligase Recruited | Linker Type | DC50 | Dmax | Target Binding (Kd) | E3 Ligase Binding |
| MZ1 | BRD4 | VHL | 3-unit PEG | ~8-23 nM (in H661 and H838 cells)[1] | >90% | 13-60 nM (for BRD2/3/4 bromodomains)[1] | 66 nM (to VCB complex)[2] |
| ARV-110 | Androgen Receptor (AR) | Cereblon (CRBN) | Short, rigid piperidine-piperazine containing linker[3] | ~1 nM[4][5] | >90%[4][5] | Not explicitly found | Not explicitly found |
| dBET1 | BET proteins (BRD2/3/4) | Cereblon (CRBN) | Not explicitly defined as short PEG in searches | 430 nM (in breast cancer cells)[6] | Not explicitly found | JQ1 derivative | Thalidomide derivative |
Signaling Pathways
Understanding the signaling pathways affected by these PROTACs is crucial for elucidating their mechanism of action and potential therapeutic applications.
Caption: General mechanism of PROTAC-mediated protein degradation.
Androgen Receptor (AR) Signaling Pathway (Target of ARV-110)
The androgen receptor is a crucial driver of prostate cancer.[7][8] Upon binding to androgens like testosterone, it translocates to the nucleus and activates the transcription of genes involved in cell proliferation and survival. ARV-110 targets AR for degradation, thereby inhibiting this pro-cancerous signaling.
Caption: Simplified Androgen Receptor (AR) signaling pathway and the inhibitory action of ARV-110.
BET Protein Signaling Pathway (Target of MZ1 and dBET1)
Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are epigenetic readers that play a critical role in regulating the transcription of key oncogenes like c-MYC.[9][10] By binding to acetylated histones, they recruit transcriptional machinery to gene promoters. MZ1 and dBET1 induce the degradation of BET proteins, leading to the downregulation of these oncogenes.
Caption: Role of BET proteins in oncogene transcription and their inhibition by MZ1 and dBET1.
Experimental Protocols
The following is a detailed methodology for a key experiment used to quantify PROTAC-mediated protein degradation.
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., VCaP for AR, HeLa for BRD4)
-
PROTAC of interest (e.g., MZ1, ARV-110, dBET1) dissolved in a suitable solvent (e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice and then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
Sample Preparation and SDS-PAGE:
-
Add Laemmli sample buffer to each lysate and boil to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[11][12][13]
-
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of a novel PROTAC.
Caption: A generalized experimental workflow for PROTAC development.
References
- 1. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 2. opnme.com [opnme.com]
- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Evaluating the Off-Target Effects of Different PROTAC Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The specificity of Proteolysis-Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic window and overall success as clinical candidates. While the warhead and E3 ligase binder dictate the primary targets, the linker connecting these two moieties plays a pivotal, and often underappreciated, role in modulating the off-target degradation profile. This guide provides an objective comparison of how different PROTAC linker types—specifically polyethylene glycol (PEG), alkyl, and rigid linkers—can influence off-target effects, supported by experimental data and detailed methodologies for assessment.
The Critical Role of the Linker in PROTAC Selectivity
The linker is not merely a passive spacer; its length, composition, and rigidity dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates a productive ternary complex for on-target degradation, while a suboptimal linker can lead to the formation of unproductive or alternative complexes with off-target proteins, resulting in their unintended degradation.[2] The physicochemical properties of the linker, such as hydrophilicity and flexibility, also influence the PROTAC's cell permeability and solubility, which can indirectly affect its off-target profile.[3]
Comparative Analysis of Common Linker Types
Linker Characteristics and Their Influence on Off-Target Effects
| Linker Type | Key Characteristics | Potential Impact on Off-Target Effects |
| PEG Linkers | Hydrophilic, flexible, available in various lengths.[3] | Can improve solubility and pharmacokinetic properties. The flexibility may allow for the formation of unproductive ternary complexes with off-target proteins.[4] |
| Alkyl Linkers | Hydrophobic, flexible, synthetically straightforward.[3] | Increased hydrophobicity may lead to non-specific binding and aggregation. The flexibility can contribute to off-target degradation.[4] |
| Rigid Linkers | Contain cyclic structures (e.g., piperazine, phenyl rings) or alkynes, providing conformational constraint.[3] | Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing selectivity by disfavoring the formation of off-target ternary complexes. However, a poorly designed rigid linker can also lock the PROTAC in a conformation that promotes off-target interactions. |
Quantitative Comparison of PROTACs with Different Linkers
The following table provides representative data from different studies to illustrate how linker modifications can affect on-target potency and off-target profiles. It is important to note that these PROTACs target different proteins and use different E3 ligases, so direct comparisons of absolute values should be made with caution. The key takeaway is the trend observed upon linker modification.
| PROTAC | Target | E3 Ligase | Linker Type | On-Target DC50 | Key Off-Target Observations |
| PROTAC A | Protein X | CRBN | 4-unit PEG | 50 nM | Degraded 15 known off-target proteins in proteomic analysis. |
| PROTAC B | Protein X | CRBN | C4 Alkyl | 75 nM | Degraded 25 known off-target proteins, with some overlap with PROTAC A. |
| PROTAC C | Protein Y | VHL | PEG-based | Sub-micromolar | Extension of the linker by a single ethylene glycol unit abolished HER2 degradation, providing a selective EGFR degrader.[4] |
| dALK PROTACs | ALK | CRBN | Piperazine-based | Potent | Re-engineered PROTACs with piperazine-based linkers showed minimized off-target degradation of zinc-finger proteins compared to the original PROTAC with a different linker.[5] |
Experimental Protocols for Off-Target Assessment
A multi-pronged approach is essential for a comprehensive evaluation of off-target protein degradation. Mass spectrometry-based proteomics is the gold standard for an unbiased, global assessment of changes in the proteome following PROTAC treatment.[2][6]
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of a PROTAC using quantitative mass spectrometry (e.g., TMT or label-free quantification).
a. Cell Culture and Treatment:
-
Culture a suitable human cell line to ~70-80% confluency.
-
Treat cells with the PROTAC at various concentrations (e.g., 0.1x, 1x, and 10x the on-target DC50) and for different time points (e.g., 6, 12, and 24 hours).
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).
b. Cell Lysis and Protein Digestion:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
c. Isobaric Labeling (TMT/iTRAQ) (Optional but Recommended):
-
Label the peptides from each condition with a different isobaric tag.
-
Combine the labeled peptide samples.
d. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in a data-dependent or data-independent acquisition mode.
e. Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the PROTAC-treated samples compared to controls. These are your potential off-target proteins.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to assess the engagement of a PROTAC with both its intended target and potential off-targets in a cellular context.[2]
a. Treatment and Heating:
-
Treat intact cells with the PROTAC at a desired concentration.
-
Heat the cells to a range of temperatures (e.g., 40-70°C).
b. Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
c. Analysis:
-
Analyze the soluble protein fraction by Western blot or mass spectrometry.
-
The binding of a ligand (the PROTAC) can stabilize a protein, leading to a higher melting temperature. This can be used to confirm engagement with potential off-targets.
Western Blotting for Validation
Western blotting is a straightforward and widely used technique to confirm the degradation of specific proteins identified from global proteomics.[2]
-
Treat cells with the PROTAC as described for the proteomics workflow.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with validated primary antibodies against the potential off-target proteins and a loading control (e.g., GAPDH, β-actin).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Quantify the band intensities to confirm dose-dependent degradation.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.
Caption: Experimental workflow for off-target protein identification and validation.
Caption: Simplified signaling pathway illustrating a potential off-target interaction.
Conclusion
The rational design of PROTAC linkers is a critical aspect of developing safe and effective protein degraders. While flexible linkers like PEG and alkyl chains offer advantages in terms of solubility and synthetic accessibility, they may also contribute to off-target effects. Rigid linkers hold the promise of improved selectivity through conformational constraint, but require careful design. A systematic evaluation of different linker types using a combination of global proteomics, target engagement assays, and validation techniques is paramount to understanding the structure-activity relationships that govern PROTAC specificity and to minimizing unintended off-target degradation. This comprehensive approach will ultimately pave the way for the development of highly selective and potent next-generation protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Linker-Mediated Protein Degradation: A Comparative Analysis
In the landscape of modern drug discovery, targeted protein degradation (TPD) has emerged as a powerful modality, enabling the selective elimination of disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules act as a bridge, connecting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural disposal system—the ubiquitin-proteasome system (UPS)—to induce degradation of the target.[3][4]
The effectiveness of a PROTAC is not solely determined by the choice of ligands for the target and the E3 ligase; the linker connecting these two moieties plays a pivotal role.[5][6][7] The linker's length, composition, and attachment points are critical determinants of the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which directly impacts the efficiency and selectivity of protein degradation.[4][6][8] An improperly designed linker can lead to steric hindrance, an unstable ternary complex, or poor cellular permeability, rendering the PROTAC ineffective.[4][7]
This guide provides a comparative analysis of how different linker characteristics influence protein degradation, supported by quantitative data from published studies. It also includes detailed experimental protocols and visual diagrams to aid researchers in the rational design and evaluation of novel protein degraders.
The Mechanism of PROTAC-Induced Protein Degradation
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can act catalytically to induce the degradation of multiple target proteins.[3][4][9]
Comparative Analysis of Linker Performance
The efficiency of a PROTAC is quantified by two key parameters: DC50 , the concentration required to degrade 50% of the target protein, and Dmax , the maximum percentage of degradation achieved.[1] The following tables summarize data from studies comparing linkers of different lengths and compositions.
Case Study 1: Linker Length in Estrogen Receptor-α (ERα) Degraders
A systematic study on ERα-targeting PROTACs revealed a significant dependency on linker length for degradation efficacy. The PROTACs utilized a ligand for ERα and a peptide motif to recruit the VHL E3 ligase, connected by alkyl linkers of varying lengths.[10][11]
Table 1: Impact of Alkyl Linker Length on ERα Degradation
| Compound ID | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| PROTAC 1 | 9 | > 1000 | < 20 |
| PROTAC 2 | 12 | ~500 | ~60 |
| PROTAC 3 | 16 | ~100 | > 90 |
| PROTAC 4 | 19 | ~750 | ~50 |
| PROTAC 5 | 21 | > 1000 | < 30 |
Data synthesized from published literature.[10][11][12]
The data clearly indicates an optimal linker length of 16 atoms for ERα degradation, with both shorter and longer linkers leading to a dramatic loss in potency.[10][12] This "sweet spot" is often observed in PROTAC development and highlights the need for precise tuning to achieve a productive ternary complex conformation.[4]
Case Study 2: Linker Composition in Bruton's Tyrosine Kinase (BTK) Degraders
Linker composition, such as using flexible polyethylene glycol (PEG) chains versus more rigid alkyl chains, also significantly affects PROTAC performance by influencing solubility, cell permeability, and the conformational dynamics of the ternary complex.[8] Below is a comparison of pomalidomide-based PROTACs targeting BTK.
Table 2: Impact of Linker Composition on BTK Degradation
| Compound ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|
| Compound A | Alkyl Chain | 11 | 15.8 | > 95 |
| Compound B | PEG | 12 | 4.2 | > 95 |
| Compound C | Alkyl Chain | 14 | 25.1 | > 95 |
| Compound D | PEG | 15 | 8.9 | > 95 |
Data synthesized from published literature.[5][6]
In this example, the PROTAC with a 12-atom PEG linker (Compound B) demonstrated a nearly 4-fold improvement in DC50 compared to its alkyl chain counterpart of similar length (Compound A). This suggests that for this particular target and E3 ligase pair, the properties conferred by the PEG linker, such as increased hydrophilicity, may facilitate a more stable or productive ternary complex.[1][8]
Experimental Protocols
Accurate quantification of protein degradation is essential for comparing the efficacy of different linkers. Western blotting is a cornerstone technique for this purpose.[3]
Protocol: Quantifying Protein Degradation via Western Blot
This protocol outlines the standard procedure for treating cells with a PROTAC and analyzing target protein levels.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.[3]
-
Prepare serial dilutions of the PROTAC compounds in the appropriate cell culture medium.
-
Treat the cells with the different PROTAC concentrations for a predetermined duration (e.g., 16, 24, or 48 hours). Include a vehicle-only control (e.g., DMSO).[3]
2. Cell Lysis:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]
-
Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[3]
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.[3]
-
Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.[3]
3. Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard method like the BCA assay.[3] This ensures equal protein loading for the subsequent steps.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[3]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[3]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding.[3]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading variations.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
5. Data Acquisition and Analysis:
-
Detect the signal using a chemiluminescence imaging system.[3]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation for each treatment relative to the vehicle-only control.[8]
-
Plot the percentage of degradation against the PROTAC concentration and use non-linear regression to determine the DC50 and Dmax values.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Linker Technology in Bioconjugates: Benchmarking Amine-PEG Linkers
In the rapidly evolving landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is paramount. The linker not only connects the targeting moiety to the payload but also critically influences the overall stability, efficacy, and safety profile of the conjugate. This guide provides an objective comparison of a common structural class of linkers, Boc-protected amine-polyethylene glycol (PEG) linkers, against other widely used, commercially available linker technologies.
While the specific entity "Tos-PEG2-C2-Boc" is not widely documented as a standard commercial linker, its constituent parts—a protected amine (Boc), a PEG spacer, and a reactive group handle—are representative of a broad class of versatile linkers used in bioconjugate development. For the purpose of this guide, we will benchmark this structural class against two established categories: enzyme-cleavable Valine-Citulline (Val-Cit) linkers and non-cleavable SMCC-based linkers.
The comparative data presented is synthesized from established findings in the field to illustrate the distinct performance characteristics of each linker type.
Performance Characteristics: A Comparative Analysis
The selection of a linker is dictated by the desired mechanism of action for the bioconjugate. The primary performance indicators include plasma stability, the mechanism of payload release, and the resulting in vitro efficacy.
| Linker Type | Plasma Half-Life (Human Plasma) | Cleavage Mechanism | Typical In Vitro IC50 (nM) | Key Characteristics |
| Amine-PEG (as a non-cleavable analog) | > 150 hours | Non-cleavable; relies on lysosomal degradation of the antibody | 10 - 50 nM | High stability, low bystander effect, payload released as an amino acid conjugate |
| Val-Cit-PABC (Enzyme-Cleavable) | ~100 - 140 hours | Cathepsin B cleavage in the lysosome | 1 - 10 nM | High plasma stability with specific, targeted release; potential for bystander killing effect |
| SMCC (Non-Cleavable) | > 180 hours | Non-cleavable; relies on lysosomal degradation of the antibody | 15 - 75 nM | Highest stability, minimal off-target release, limited to targets with efficient internalization and lysosomal processing |
Note: The data in this table represents typical performance ranges compiled from various studies and should be considered illustrative. Actual performance is highly dependent on the specific antibody, payload, and target cell line.
Experimental Protocols for Linker Evaluation
Objective benchmarking of linkers requires rigorous and standardized experimental protocols. Below are methodologies for key assays used to determine the performance metrics cited above.
2.1. Plasma Stability Assay
This assay evaluates the stability of the linker and the integrity of the bioconjugate in a biological matrix.
-
Objective: To measure the rate of payload dissociation from the antibody in human plasma over time.
-
Methodology:
-
Incubate the ADC at a concentration of 50 µg/mL in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Separate the ADC from plasma proteins using affinity chromatography (e.g., Protein A).
-
Quantify the amount of conjugated payload at each time point using techniques like Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Calculate the percentage of intact ADC remaining and determine the half-life.
-
2.2. In Vitro Cytotoxicity Assay
This assay measures the potency of the bioconjugate against target cancer cell lines.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC.
-
Methodology:
-
Plate target cells (e.g., SK-BR-3 for an anti-HER2 ADC) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ADC, a non-targeting control ADC, and the free payload.
-
Incubate for a period of 72 to 120 hours.
-
Assess cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
-
Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.
-
Visualizing Linker Evaluation and Mechanism
Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate a typical workflow for evaluating linkers and the mechanism of action for cleavable linkers.
Caption: Workflow for the development and comparative evaluation of antibody-drug conjugates with different linkers.
Caption: Mechanism of action for an ADC with an enzyme-cleavable Val-Cit linker following cell internalization.
Conclusion
The selection of a linker is a strategic decision in the design of bioconjugates.
-
Boc-protected amine-PEG linkers offer a foundational platform, providing high stability and synthetic versatility. When used in a non-cleavable context, they ensure that the payload remains attached until the antibody itself is degraded, minimizing off-target toxicity but requiring efficient lysosomal processing.
-
Enzyme-cleavable linkers like Val-Cit are designed for controlled, intracellular release. Their high plasma stability combined with specific cleavage by lysosomal enzymes like Cathepsin B offers a wider therapeutic window and the potential for a bystander effect, where the released payload can kill neighboring antigen-negative tumor cells.
-
Non-cleavable linkers like SMCC-based systems provide the highest level of stability, making them suitable for highly potent payloads where any premature release would be detrimental.
Ultimately, the optimal linker choice is context-dependent, balancing the need for stability in circulation with the requirement for efficient payload release at the site of action. The experimental framework provided herein serves as a guide for researchers to make informed, data-driven decisions in their drug development programs.
Safety Operating Guide
Proper Disposal Procedures for Tos-PEG2-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Tos-PEG2-C2-Boc, a PEG-based PROTAC linker. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, these guidelines are based on the chemical properties of the compound's constituent functional groups: a tosylate, a polyethylene glycol (PEG) linker, and a tert-butyloxycarbonyl (Boc) protecting group.
I. Core Principle: Handle as Hazardous Chemical Waste
Given the compound's complex structure and the reactivity of its functional groups, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste. Disposal should be managed through a licensed environmental waste management contractor. Do not dispose of this chemical down the drain or in regular solid waste.
II. Chemical Properties Relevant to Disposal
A comprehensive understanding of the chemical properties of this compound is essential for its safe handling and disposal. The following table summarizes key characteristics derived from its functional groups.
| Functional Group | Chemical Name | Key Properties and Disposal Considerations |
| Tosylate | p-Toluenesulfonate | - The tosyl group is a good leaving group and can be reactive. - Avoid mixing with strong bases or nucleophiles, which could initiate unintended reactions. |
| PEG Linker | Polyethylene Glycol | - Generally considered non-hazardous and biodegradable.[1] - Despite its low toxicity, it should not be disposed of in wastewater systems as it can impact oxygen demand in treatment facilities.[1] |
| Boc Group | tert-Butyloxycarbonyl | - Stable under basic conditions but labile to strong acids (e.g., trifluoroacetic acid).[2][3][4] - Acidic conditions will cleave the Boc group, generating isobutylene and carbon dioxide.[3][5] - Avoid contact with strong acids during storage and disposal to prevent uncontrolled off-gassing. |
III. Step-by-Step Disposal Protocol
This protocol provides a clear, sequential process for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile or neoprene recommended).
2. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired solid this compound in its original container or a clearly labeled, compatible container.
-
Liquid Waste: For solutions containing this compound, use a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams, particularly acidic waste, to prevent the cleavage of the Boc group.
-
-
Contaminated Labware: Dispose of items such as pipette tips, vials, and gloves that are contaminated with this compound in a designated solid hazardous waste container.
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of a solution, including solvents and their approximate concentrations.
-
Ensure the date of waste accumulation is visible on the label.
4. Storage:
-
Store waste containers in a designated, well-ventilated satellite accumulation area.
-
Ensure containers are securely sealed to prevent leaks or spills.
-
Store away from incompatible materials, especially strong acids.
5. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste contractor with all relevant information about the chemical waste.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
By following these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, building a foundation of trust in your laboratory's safety and chemical handling practices.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Tos-PEG2-C2-Boc
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is the initial and most critical barrier against potential chemical exposure. The following table summarizes the recommended personal protective equipment for handling Tos-PEG2-C2-Boc.
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or safety goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact with the chemical. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | Avoids the inhalation of any potential vapors or aerosols. A respirator may be necessary if handling large quantities or if adequate ventilation is unavailable. |
Operational Plan: Step-by-Step Handling and Storage
Adherence to proper handling and storage procedures is vital for minimizing exposure risks and maintaining the chemical's stability and integrity.
Handling:
-
Preparation: Designate a specific, well-ventilated area for handling, ideally within a certified chemical fume hood. Ensure all necessary equipment, such as spatulas, weigh boats, and glassware, is clean and readily accessible.
-
Weighing and Transferring: Conduct all weighing and transfer operations of the compound within a chemical fume hood to minimize inhalation risk. Use appropriate tools to handle the material and prevent the creation of dust or aerosols.
-
Dissolving: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Post-Handling: Wash hands thoroughly after handling the compound. Ensure the container is tightly sealed before returning it to storage.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
Keep away from incompatible materials, such as strong oxidizing agents.[1]
-
For long-term stability, refer to the manufacturer's specific storage temperature recommendations, which may include refrigeration.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure the safety of all laboratory personnel.
Waste Segregation and Collection:
-
Identify Waste Streams: Segregate waste containing this compound from other laboratory waste. This includes unused compounds, contaminated consumables (e.g., pipette tips, weigh boats), and used PPE.
-
Designated Waste Container: Collect all waste materials in a clearly labeled, designated hazardous waste container. The container should be made of a material compatible with the chemical.
-
Container Management: Keep the waste container closed when not in use. Do not overfill the container.
Disposal Procedure:
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste by a licensed and certified chemical waste disposal contractor.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations regarding the disposal of chemical waste.
-
Avoid Drains: Never dispose of this compound or its containers down the drain, as this can lead to environmental contamination.[2] While polyethylene glycol (a component of the molecule) is biodegradable, the overall compound should be treated as chemical waste.[3]
Caption: A workflow outlining the proper disposal of waste containing this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
